Product packaging for Antrafenine(Cat. No.:CAS No. 55300-30-6)

Antrafenine

Cat. No.: B1666061
CAS No.: 55300-30-6
M. Wt: 588.5 g/mol
InChI Key: NWGGKKGAFZIVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antrafenine is a member of piperazines.
This compound is a piperazine derivative drug that acts as an analgesic and anti-inflammatory drug with similar efficacy to naproxen. It is not widely used as it has largely been replaced by newer drugs.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26F6N4O2 B1666061 Antrafenine CAS No. 55300-30-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity.

CAS No.

55300-30-6

Molecular Formula

C30H26F6N4O2

Molecular Weight

588.5 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)

InChI Key

NWGGKKGAFZIVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl

Appearance

Solid powder

melting_point

88-90

Other CAS No.

55300-29-3
55300-30-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55300-30-6 (di-hydrochloride)

shelf_life

>2 years if stored properly

solubility

2.84e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, scientifically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action are presented to facilitate a thorough understanding of the chemistry and biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a snapshot of its chemical identity and characteristics.

PropertyValueSource
Molecular Formula C₃₀H₂₆F₆N₄O₂PubChem[1]
Molecular Weight 588.5 g/mol PubChem[1]
IUPAC Name 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoatePubChem[1]
CAS Number 55300-29-3PubChem[1]
Appearance SolidECHEMI[2]
Melting Point 88-90 °CPubChem
Water Solubility 2.84e-03 g/LECHEMI
logP 8.39DrugBank Online

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature. The following sections provide detailed experimental protocols for each method.

Method 1: Transesterification Approach

This method involves the reaction of a pre-synthesized allyl benzoate derivative with a piperazinyl ethanol derivative. A patent describes a 57% yield for this process.

Experimental Protocol:

A mixture of 18.65 g (0.05 mol) of allyl 2-(7'-trifluoromethyl-4'-quinolylamino)benzoate and 16.2 g (0.059 mol) of 2-(4'-m-trifluoromethylphenylpiperazino)ethanol in 150 ml of anhydrous toluene is prepared. To this, 0.03 g of sodium is added as a catalyst. The reaction mixture is heated to reflux for 2.5 hours. During this period, the allyl alcohol formed as a byproduct is slowly removed by distillation.

Following the reaction, any small amount of insoluble material is filtered off. The toluene is then evaporated from the filtrate. The resulting residue is dissolved in a mixture of methylene chloride and acetone in an 8:2 ratio. This solution is then subjected to purification by column chromatography.

Method 2: Two-Step Synthesis via Intermediate

This alternative synthesis involves the formation of a piperazine-substituted aminobenzoate intermediate, which is subsequently alkylated.

Step 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

The reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and isatoic anhydride yields the intermediate, 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate.

Step 2: Alkylation to form this compound

The intermediate from the previous step is then alkylated using 4-chloro-7-(trifluoromethyl)quinoline to yield the final product, this compound.

Purification of this compound

The primary method for the purification of this compound is silica gel column chromatography.

Experimental Protocol:

The crude product from the synthesis is dissolved in a minimal amount of a methylene chloride and acetone (8:2 v/v) mixture. This solution is loaded onto a silica gel column. Elution is carried out using the same solvent mixture. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the pure desired ester are combined, and the solvent is removed under reduced pressure to yield the purified this compound. The final product is then triturated in a mixture of ether and petroleum ether, filtered, and dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the methylene protons of the ethyl chain, and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the specific substitution patterns.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties. The presence of trifluoromethyl groups would result in characteristic quartet signals due to C-F coupling.

Mass Spectrometry (MS)

The mass spectrum of this compound should exhibit a molecular ion peak (M+) corresponding to its molecular weight of 588.5 g/mol . Fragmentation patterns would likely involve cleavage of the ester linkage and fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group, C-N stretching of the amines, and C-F stretching of the trifluoromethyl groups.

Mechanism of Action and Biological Activity

This compound's therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Signaling Pathway of this compound's Action

Antrafenine_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Mechanism of action of this compound via COX-1 and COX-2 inhibition.

Experimental Workflows

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis and Purification Workflow

Antrafenine_Workflow Start Starting Materials (Method 1 or 2) Reaction Chemical Synthesis (Reflux/Alkylation) Start->Reaction Workup Reaction Work-up (Filtration, Evaporation) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterization (TLC, NMR, MS, IR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Antrafenine and Cyclooxygenase Inhibition: An Unresolved Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Despite its established role as an analgesic and anti-inflammatory agent, a detailed, quantitative understanding of antrafenine's mechanism of action on cyclooxygenase (COX) enzymes remains elusive. Publicly available scientific literature does not contain specific data on the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2, nor does it provide detailed experimental protocols for such evaluations.

This compound, a piperazine derivative developed in 1979, has been recognized for its efficacy in pain and inflammation management, comparable to that of naproxen.[1] The prevailing hypothesis for its therapeutic effects centers on the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.[2] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. A comprehensive understanding of a drug's differential effects on these two isoforms is therefore crucial for assessing its therapeutic index.

However, a thorough review of the scientific literature, including the original 1979 publication by Manoury et al. that first described the synthesis and analgesic properties of this compound, reveals a significant gap in the specific quantitative data regarding its interaction with COX-1 and COX-2.[3] The concept of distinct COX-1 and COX-2 isoforms was not widely established at the time of this compound's initial development, which may explain the absence of such specific data in early publications. Subsequent research accessible in the public domain has not filled this knowledge gap.

The Arachidonic Acid Cascade and COX Inhibition

The generally accepted, albeit unquantified, mechanism of action for this compound involves the inhibition of the conversion of arachidonic acid to prostaglandins. This pathway, often referred to as the arachidonic acid cascade, is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various other prostaglandins and thromboxanes.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain This compound This compound This compound->COX1 Inhibition (presumed) This compound->COX2 Inhibition (presumed)

Caption: Presumed signaling pathway of this compound via COX inhibition.

Hypothetical Experimental Workflow for Determining COX Inhibition

While specific protocols for this compound are unavailable, a standard approach to determine the inhibitory activity of a compound against COX-1 and COX-2 involves in vitro enzyme assays. The following represents a generalized workflow that would be employed for such a study.

Experimental_Workflow start Start reagents Prepare Reagents: - Purified COX-1/COX-2 enzymes - Arachidonic Acid (substrate) - this compound (test compound) - Buffer solutions start->reagents incubation Incubate this compound with COX-1 and COX-2 enzymes reagents->incubation add_substrate Add Arachidonic Acid to initiate reaction incubation->add_substrate measure_activity Measure Prostaglandin Production (e.g., via ELISA or mass spectrometry) add_substrate->measure_activity data_analysis Calculate % Inhibition and Determine IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: Generalized workflow for assessing COX inhibitory activity.

References

Antrafenine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical and clinical data. While specific quantitative pharmacokinetic parameters for the parent compound are not widely published, this review synthesizes information on its metabolism, mechanism of action, and pharmacological effects. The biotransformation of this compound into its active metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP), is a key aspect of its profile, and the pharmacodynamics of this metabolite are also discussed. This guide includes summaries of quantitative data in structured tables, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (Stakane) is a non-narcotic analgesic and anti-inflammatory agent developed in the late 1970s.[1] It has shown efficacy comparable to naproxen in the management of pain associated with osteoarthritis.[2][3] Although not in widespread clinical use, its unique metabolic activation and mechanism of action warrant a detailed review for researchers in pharmacology and drug development. This document aims to consolidate the existing scientific literature on the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetics

Metabolism

The most significant aspect of this compound's pharmacokinetics is its metabolism to 1-m-trifluoromethylphenylpiperazine (mCF3PP), also known as TFMPP. This metabolite is pharmacologically active and is believed to contribute to the overall therapeutic effect of this compound.

Table 1: In-Vivo Metabolism of this compound to mCF3PP in Animal Models

SpeciesDose (p.o.)Systemic Availability as mCF3PP
Mouse25 mg/kgAt least 14%
Rat25 mg/kgAt least 3%

p.o. - per os (by mouth)

The metabolite, mCF3PP, has been shown to readily cross the blood-brain barrier, achieving concentrations in the brain that are several times higher than in body fluids.

This compound This compound Metabolism Biotransformation (in vivo) This compound->Metabolism Oral Administration mCF3PP 1-m-trifluoromethylphenylpiperazine (mCF3PP / TFMPP) Metabolism->mCF3PP Systemic_Circulation Systemic Circulation mCF3PP->Systemic_Circulation Brain Brain Systemic_Circulation->Brain Crosses Blood-Brain Barrier cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement cluster_3 Analysis Animal_Grouping Randomly group rats Drug_Admin Administer this compound (e.g., 10, 20, 40 mg/kg, p.o.) or vehicle Animal_Grouping->Drug_Admin Carrageenan_Injection Inject 1% carrageenan into the plantar surface of the rat's hind paw Drug_Admin->Carrageenan_Injection Paw_Volume Measure paw volume at specified time intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan_Injection->Paw_Volume Data_Analysis Calculate the percentage inhibition of edema Paw_Volume->Data_Analysis cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Pre_incubation Pre-incubate enzyme with This compound or vehicle Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare various concentrations of this compound Inhibitor_Prep->Pre_incubation Reaction_Initiation Add arachidonic acid (substrate) to initiate the reaction Pre_incubation->Reaction_Initiation Product_Measurement Measure the formation of prostaglandin E2 (PGE2) (e.g., via ELISA or LC-MS) Reaction_Initiation->Product_Measurement IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition) Product_Measurement->IC50_Calculation

References

Antrafenine: An In-depth Technical Guide on Solubility in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antrafenine, a non-narcotic analgesic and anti-inflammatory agent. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Core Concepts: this compound Solubility

This compound's solubility is a critical parameter for its handling, formulation, and in vitro/in vivo testing. As a phenylpiperazine derivative, its solubility is influenced by the nature of the solvent, pH, and temperature. Understanding its solubility profile is essential for accurate and reproducible experimental results.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison.

SolventTypeQuantitative SolubilityMethodNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 mg/mL (169.91 mM)[1][2]Not SpecifiedUltrasonic assistance may be required for dissolution. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1]
Water Polar Protic0.00284 mg/mL[3][4]Predicted (ALOGPS)Very low aqueous solubility.
Ethanol Polar ProticSoluble (qualitative)Not SpecifiedPhenylpiperazine derivatives are generally soluble in ethanol.
Methanol Polar ProticSoluble (qualitative)Not SpecifiedPhenylpiperazine derivatives are generally soluble in methanol.
Acetonitrile Polar AproticSoluble (qualitative)Not SpecifiedAs a polar aprotic solvent, it is expected to solubilize this compound.

Experimental Protocols

Accurate determination of solubility is paramount in preclinical drug development. The following are detailed methodologies for two common solubility assays that can be applied to this compound.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check if equilibrium has been reached by measuring the concentration at different time points (e.g., 24h and 48h) until the concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its response to the standard curve.

    • Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL or mM.

Kinetic Solubility Determination: High-Throughput UV-Based Assay

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.

Objective: To determine the kinetic solubility of this compound from a DMSO stock solution in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Microplate spectrophotometer

Procedure:

  • Preparation of Compound Plate:

    • Using a multichannel pipette or liquid handler, add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

  • Addition of Aqueous Buffer:

    • Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL for a 1:100 dilution).

  • Incubation and Mixing:

    • Seal the plate and shake it for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., room temperature or 37 °C).

  • Detection of Precipitation:

    • After incubation, measure the absorbance of each well at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 620 nm).

  • Quantification of Soluble Compound:

    • To quantify the concentration of the soluble compound, the plate is either centrifuged to pellet the precipitate or the solution is filtered.

    • An aliquot of the supernatant or filtrate is then transferred to a new plate.

    • The concentration is determined by measuring the UV absorbance at the compound's λmax and comparing it to a standard curve prepared in the same buffer system.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a critical signaling cascade in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway This compound's Mechanism of Action: COX Inhibition Pathway PLA2 Phospholipase A2 Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 activation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological Physiological Functions (GI protection, platelet aggregation) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Physiological This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

This compound's Mechanism of Action: COX Inhibition Pathway

The diagram above illustrates the cyclooxygenase signaling pathway. Phospholipase A2 releases arachidonic acid from the cell membrane. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory and physiologically important prostaglandins and thromboxanes. This compound inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain.

References

The Crystalline State of Antrafenine: An Uncharted Territory in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: November 2025

Despite its established role as a non-narcotic analgesic and anti-inflammatory agent, the crystalline structure and potential polymorphism of antrafenine remain largely unexplored in publicly accessible scientific literature. A comprehensive review of available data reveals a significant gap in the understanding of the solid-state properties of this phenylpiperazine derivative, a critical aspect for drug development and formulation.

This compound, also known as Stakane, has been recognized for its therapeutic efficacy, comparable to that of naproxen.[1][2] Its chemical identity is well-defined, with the molecular formula C30H26F6N4O2 and a molecular weight of 588.55 g/mol .[3] However, beyond these fundamental characteristics, detailed information regarding its three-dimensional atomic arrangement in the solid state is conspicuously absent.

The Missing Data: Crystallographic and Polymorphic Information

For researchers and drug development professionals, understanding the crystalline structure is paramount. It influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, adds another layer of complexity, as different polymorphs can exhibit distinct properties.

Despite searches for crystallographic data from techniques such as X-ray diffraction (XRD), a cornerstone for structure elucidation, no specific studies on this compound have been identified.[4][5] Consequently, crucial parameters like unit cell dimensions, space group, and atomic coordinates for this compound are not available. This lack of data precludes the creation of a detailed structural analysis that would be invaluable for computational modeling and understanding intermolecular interactions.

Similarly, investigations into the potential polymorphism of this compound are absent from the reviewed literature. Techniques such as differential scanning calorimetry (DSC), which is instrumental in identifying phase transitions and characterizing different polymorphic forms, have not been publicly applied to this compound.

Experimental Protocols: A General Framework in the Absence of Specifics

While detailed experimental protocols for determining the crystalline structure and polymorphism of this compound are not available, a general workflow can be outlined based on standard pharmaceutical research practices.

Crystallization and Polymorph Screening

A typical experimental workflow for such an investigation would involve the following steps:

cluster_0 Crystallization & Screening Solvent Screening Solvent Screening Cooling Crystallization Cooling Crystallization Solvent Screening->Cooling Crystallization Antisolvent Addition Antisolvent Addition Solvent Screening->Antisolvent Addition Evaporation Evaporation Solvent Screening->Evaporation Solid-State Characterization Solid-State Characterization Cooling Crystallization->Solid-State Characterization Antisolvent Addition->Solid-State Characterization Evaporation->Solid-State Characterization

Figure 1: A generalized workflow for crystallization and polymorph screening of a pharmaceutical compound.
  • Crystallization: The initial step would involve crystallizing this compound from various solvents and under different conditions (e.g., cooling crystallization, solvent evaporation, anti-solvent addition) to encourage the formation of single crystals and screen for potential polymorphs.

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD would be employed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

  • Powder X-ray Diffraction (PXRD): PXRD would be used to analyze the bulk crystalline material, identify different polymorphic forms, and assess sample purity.

  • Thermal Analysis (DSC and TGA): Differential scanning calorimetry (DSC) would be utilized to investigate the thermal behavior of the different solid forms, identifying melting points, phase transitions, and the thermodynamic relationships between polymorphs. Thermogravimetric analysis (TGA) would assess thermal stability and solvent content.

  • Spectroscopic Analysis: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy would provide information on the vibrational modes of the molecule in the solid state, which can differ between polymorphs.

Mechanism of Action: A Broad Overview

The mechanism of action for this compound is generally understood to be similar to other non-steroidal anti-inflammatory drugs (NSAIDs). It is believed to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling. However, a detailed signaling pathway specific to this compound that delineates its interactions with upstream and downstream effectors is not available in the literature.

The generalized pathway for COX inhibition by NSAIDs can be represented as follows:

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 2: Generalized mechanism of action for NSAIDs like this compound, involving the inhibition of COX enzymes.

Conclusion and Future Directions

The absence of published data on the crystalline structure and polymorphism of this compound represents a significant opportunity for research in the pharmaceutical sciences. A thorough investigation into the solid-state chemistry of this compound would provide invaluable insights for formulation scientists and medicinal chemists. Such studies would not only contribute to a more complete understanding of this compound's physicochemical properties but could also lead to the development of improved drug products with enhanced stability, bioavailability, and therapeutic performance. Future research efforts should be directed towards the systematic crystallization of this compound, comprehensive polymorph screening, and detailed structural characterization using modern analytical techniques.

References

In Vivo Metabolism of Antrafenine in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of antrafenine in murine models, focusing on the core findings and methodologies from key research. The primary metabolic pathway identified involves the biotransformation of this compound into 1-m-trifluoromethylphenylpiperazine (mCF3PP).

Quantitative Metabolic Data

The following table summarizes the key quantitative data regarding the conversion of this compound to its major metabolite, mCF3PP, in mice.

Parameter Value Species Dosage Route of Administration Reference
Systemic Circulation of mCF3PPAt least 14% of doseMouse25 mg/kgOral (p.o.)[1][2]

Metabolic Pathway

The principal metabolic transformation of this compound observed in murine models is the cleavage of the molecule to yield the pharmacologically active metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP).[1][2] This metabolite is of significant interest as it readily crosses the blood-brain barrier, achieving concentrations in the brain that are several times higher than in body fluids.[1] The formation of mCF3PP is a critical aspect of this compound's overall pharmacological profile, as mCF3PP itself exhibits stimulatory action on 5-hydroxytryptamine postsynaptic receptors.

Experimental Protocols

While the seminal study by Caccia et al. (1985) does not provide an exhaustive step-by-step protocol in its abstract, a detailed methodology for such an investigation can be constructed based on standard practices in drug metabolism research from that period and the information available.

Objective: To identify and quantify the in vivo metabolites of this compound in mice following oral administration.

1. Animal Husbandry and Dosing:

  • Species: Male mice of an inbred strain (e.g., CD-1 or similar).

  • Housing: Housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals should be acclimatized for a minimum of one week prior to the experiment.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) via gavage at a dose of 25 mg/kg.

2. Sample Collection:

  • Biological Matrices: Blood, brain, and urine samples are collected at predetermined time points post-administration.

  • Blood Collection: Blood is collected via cardiac puncture or from the retro-orbital sinus into heparinized tubes. Plasma is separated by centrifugation.

  • Tissue Collection: Animals are euthanized, and brains are rapidly excised, weighed, and homogenized in a suitable buffer.

  • Urine Collection: Mice are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

3. Sample Preparation (Extraction):

  • Plasma/Homogenized Brain: An aliquot of the sample is mixed with an internal standard. Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected.

  • Urine: Urine samples are centrifuged to remove any particulate matter. A portion of the supernatant is then diluted and mixed with an internal standard.

  • Extraction: A liquid-liquid extraction or solid-phase extraction would be performed to isolate the analytes of interest from the biological matrix.

4. Analytical Methodology (Identification and Quantification):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the separation and identification of volatile compounds like piperazine derivatives.

  • Gas Chromatography (GC):

    • Column: A capillary column appropriate for the separation of basic drugs.

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An optimized temperature gradient to ensure the separation of this compound and its metabolites.

    • Injection: A split/splitless injector.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for this compound and mCF3PP. For identification, a full scan mode would be used.

  • Quantification: A calibration curve is generated using known concentrations of authentic standards of this compound and mCF3PP. The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

cluster_0 Animal Phase cluster_1 Sample Processing cluster_2 Analytical Phase A Male Mice (Inbred Strain) B Oral Administration of this compound (25 mg/kg) A->B C Sample Collection (Blood, Brain, Urine) B->C D Homogenization (Brain) & Centrifugation (Blood) C->D E Analyte Extraction (LLE or SPE) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) Analysis E->F G Metabolite Identification (mCF3PP) F->G H Quantification of Metabolite F->H

Caption: Workflow for in vivo metabolism study of this compound in mice.

Signaling Pathway

This compound This compound (Administered Drug) Metabolism Biotransformation (in vivo, murine model) This compound->Metabolism Metabolic Cleavage mCF3PP 1-m-trifluoromethylphenylpiperazine (mCF3PP) (Active Metabolite) Metabolism->mCF3PP

Caption: Metabolic conversion of this compound to mCF3PP.

References

Unveiling the Enigmatic Pharmacology of Antrafenine: A Technical Guide to Identifying Molecular Targets Beyond Cyclooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties, which are largely attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] However, the complete molecular mechanism of action for many NSAIDs is likely more complex than COX inhibition alone, with a growing body of evidence suggesting the existence of "off-target" or non-COX-mediated effects that contribute to their therapeutic profiles and adverse effects.[5] This technical guide provides a comprehensive framework for identifying and characterizing the molecular targets of this compound beyond the well-established COX pathway. While direct experimental evidence for this compound's non-COX targets is limited in publicly available literature, this document outlines a systematic approach for their discovery and validation, drawing upon established methodologies in drug development and the known pharmacology of other NSAIDs. We will delve into detailed experimental protocols, data presentation strategies, and the visualization of key workflows and potential signaling pathways.

Introduction: The Rationale for Exploring Beyond COX

The therapeutic efficacy of NSAIDs is principally derived from their ability to block the synthesis of prostaglandins by inhibiting COX-1 and COX-2. However, this mechanism does not fully account for the diverse pharmacological effects and side-effect profiles observed across this class of drugs. Several studies on other NSAIDs have revealed interactions with various other molecular targets, including:

  • Ion Channels: Modulation of ion channel activity can influence neuronal excitability and pain signaling.

  • Nuclear Receptors: Interaction with nuclear receptors can lead to changes in gene expression related to inflammation and metabolism.

  • G-Protein Coupled Receptors (GPCRs): Off-target binding to GPCRs can trigger a wide range of cellular responses.

  • Kinases: Inhibition of specific kinases can interfere with intracellular signaling cascades involved in inflammation.

  • Endocannabinoid System: Some NSAIDs have been shown to modulate the levels of endocannabinoids, which play a role in pain and inflammation.

Identifying the non-COX targets of this compound is crucial for a complete understanding of its pharmacological profile, potentially unveiling novel therapeutic applications and providing a more rational basis for predicting and mitigating adverse drug reactions.

A Systematic Workflow for Target Identification

The discovery of novel molecular targets for an existing drug like this compound requires a multi-pronged approach, combining computational and experimental methodologies. The following workflow provides a roadmap for this process.

Target Identification Workflow for this compound Figure 1: A Systematic Workflow for Identifying Non-COX Molecular Targets of this compound cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular & In Vivo Target Engagement A Computational Screening (Target Prediction, Molecular Docking) C Initial Hit List Generation A->C Predicted Targets B High-Throughput Screening (HTS) (Biochemical & Cell-Based Assays) B->C Primary Hits D Dose-Response & Binding Affinity Assays (e.g., SPR, ITC) C->D Prioritized Hits E Orthogonal Confirmatory Assays C->E Prioritized Hits F Validated Hits D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G H Target Knockdown/Knockout Models F->H I In Vivo Pharmacodynamic Studies F->I J Confirmed Molecular Targets G->J H->J I->J

Caption: A systematic workflow for identifying non-COX molecular targets of this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies that can be employed to identify and validate the non-COX molecular targets of this compound.

Phase 1: In Silico and High-Throughput Screening
  • 3.1.1. Computational Screening:

    • Objective: To predict potential off-targets of this compound using computational methods.

    • Methodology:

      • Ligand-Based Approaches: Utilize the chemical structure of this compound to screen against databases of known pharmacologically active compounds (e.g., ChEMBL, PubChem). Similarity metrics (e.g., Tanimoto coefficient) can identify compounds with similar structures and, by extension, potentially similar targets.

      • Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking simulations can be performed to predict the binding affinity and mode of this compound to these proteins.

  • 3.1.2. High-Throughput Screening (HTS):

    • Objective: To experimentally screen this compound against large libraries of purified proteins or in cell-based assays.

    • Methodology:

      • Biochemical Assays: Screen this compound against panels of purified enzymes (e.g., kinases, phosphatases, proteases) and receptors. The activity of the target protein is measured in the presence and absence of the compound.

      • Cell-Based Assays: Employ cell lines engineered to report on the activity of specific signaling pathways (e.g., using reporter genes like luciferase or fluorescent proteins). A change in the reporter signal in the presence of this compound indicates a potential interaction with a component of that pathway.

Phase 2: Hit Validation and Characterization
  • 3.2.1. Dose-Response and Binding Affinity Assays:

    • Objective: To confirm the activity of primary "hits" from HTS and to quantify their binding affinity.

    • Methodology:

      • IC50/EC50 Determination: Perform dose-response experiments to determine the concentration of this compound required to inhibit or activate the target by 50%.

      • Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time binding kinetics (association and dissociation rates) of this compound to its target, allowing for the determination of the dissociation constant (Kd).

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of this compound to its target, providing thermodynamic parameters of the interaction (Kd, enthalpy, and entropy).

  • 3.2.2. Orthogonal Confirmatory Assays:

    • Objective: To confirm the interaction using a different experimental technique to rule out artifacts from the primary screen.

    • Methodology: If the primary hit was from a biochemical assay, a cell-based assay should be used for confirmation, and vice-versa.

Phase 3: Cellular and In Vivo Target Engagement
  • 3.3.1. Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm that this compound binds to the target protein in a cellular context.

    • Methodology: Based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding. Cells are treated with this compound, heated, and the amount of soluble target protein is quantified.

  • 3.3.2. Target Knockdown/Knockout Models:

    • Objective: To determine if the cellular effect of this compound is dependent on the identified target.

    • Methodology: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cellular response to this compound is diminished or abolished in these cells, it provides strong evidence for on-target activity.

  • 3.3.3. In Vivo Pharmacodynamic Studies:

    • Objective: To demonstrate that this compound engages with the target in a living organism.

    • Methodology: Administer this compound to animal models and measure a biomarker of target engagement (e.g., phosphorylation status of a downstream substrate for a kinase target).

Potential Non-COX Signaling Pathways for Investigation

Based on the known pharmacology of other NSAIDs, the following signaling pathways represent promising areas of investigation for this compound's non-COX effects.

The Endocannabinoid System

Some NSAIDs can indirectly modulate the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide.

Endocannabinoid Signaling Pathway Figure 2: Potential Modulation of the Endocannabinoid System by this compound cluster_0 Cell Membrane CB1 CB1 Receptor Analgesia Analgesia & Anti-inflammatory Effects CB1->Analgesia Leads to Anandamide Anandamide Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Degraded by This compound This compound This compound->FAAH Potential Inhibition

References

Methodological & Application

Application Notes and Protocols: Antrafenine in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine is a piperazine derivative with demonstrated analgesic and anti-inflammatory properties, comparable in efficacy to naproxen.[1][2][3] Although it has been largely superseded by newer nonsteroidal anti-inflammatory drugs (NSAIDs), its distinct pharmacological profile warrants further investigation. These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rats. This model is a standard preclinical assay for screening potential anti-inflammatory agents.

The inflammatory response induced by carrageenan is acute, non-immune, and highly reproducible, making it an ideal model for assessing the efficacy of NSAIDs like this compound. The response is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins, which is the primary target for NSAIDs. This compound is believed to exert its anti-inflammatory effect through the inhibition of cyclooxygenase (COX), a key enzyme in prostaglandin synthesis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in suppressing carrageenan-induced paw edema in rats.

Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Dose of this compound (mg/kg, p.o.)Mean Paw Edema Inhibition (%)
10Significant Suppression
20Significant Suppression
40ED40 ≈ 24 mg/kg

Data extrapolated from Dunn et al., 1984. The study noted significant suppression at all tested doses.

Table 2: Comparison of this compound and Phenylbutazone on Leucocyte Infiltration in Carrageenan-Induced Pleurisy

Treatment (mg/kg, p.o.)Inhibition of Total Leucocyte Infiltration
This compound (10)Significant Suppression
This compound (20)Significant Suppression
This compound (40)Significant Suppression
Phenylbutazone (40)Significant Activity

This table highlights this compound's potent effect on leucocyte migration, a key event in inflammation. Data from Dunn et al., 1984.

Experimental Protocols

This section provides a detailed methodology for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.

Animals
  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Weight: 150-250 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in standard cages with free access to food and water.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Positive control (e.g., Indomethacin or Phenylbutazone)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Experimental Procedure
  • Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Positive Control): Indomethacin (10 mg/kg) or Phenylbutazone (40 mg/kg).

    • Group III-V (this compound): this compound at varying doses (e.g., 10, 20, and 40 mg/kg).

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) one hour before the induction of inflammation.

  • Induction of Paw Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

    • The left hind paw can be injected with saline to serve as a control for non-specific swelling.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • A plethysmometer is the standard instrument for measuring paw volume. Alternatively, paw thickness can be measured with digital calipers.

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each group at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

    • Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Mandatory Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Proposed Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade cluster_2 Drug Action cluster_3 Inflammatory Response Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Edema, Pain, Inflammation Edema, Pain, Inflammation Prostaglandins->Edema, Pain, Inflammation This compound This compound This compound->Prostaglandins Inhibition G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Vehicle, Positive Control, This compound (p.o.) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Sub-plantar Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Hourly for 4 hours Results Results Data Analysis->Results

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antrafenine is a piperazine derivative that has been investigated for its analgesic and anti-inflammatory properties, with efficacy comparable to naproxen[1][2][3]. It functions through the inhibition of cyclooxygenase (COX) activity[1]. Despite its potential, it is not widely used and has been largely superseded by newer drugs[1]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable HPLC method.

PropertyValueSource
Molecular FormulaC₃₀H₂₆F₆N₄O₂
Molecular Weight588.5 g/mol
CAS Number55300-29-3
Water Solubility0.00284 mg/mL
logP6.3
pKa (Strongest Basic)7.04

The low water solubility and high logP value indicate that this compound is a lipophilic compound, making it an ideal candidate for reversed-phase chromatography. The basic pKa suggests that the mobile phase pH should be controlled to ensure consistent retention and peak shape.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For drug substance, dissolve an accurately weighed amount in methanol to achieve a target concentration within the calibration range. For drug product, a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction, may be required to remove excipients.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Retention Time (min) Approximately 5.2

Detailed Experimental Protocols for Validation

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by injecting a blank (mobile phase), a placebo solution, and a standard solution. No interfering peaks were observed at the retention time of this compound.

  • Linearity: Linearity was established by analyzing a series of six concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient was calculated.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at a concentration of 25 µg/mL were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability study was performed on three different days to assess the intermediate precision. The relative standard deviation (%RSD) was calculated for all precision studies.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound quantification.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Analysis A Standard & Sample Preparation J HPLC Analysis A->J B Mobile Phase Preparation B->J C Column & Mobile Phase Screening D Optimization of Chromatographic Conditions C->D Select Optimal Conditions D->J E Specificity F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness K Data Processing & Quantification J->K K->E K->F K->G K->H K->I

Caption: Workflow for HPLC method development and validation.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The method is demonstrated to be simple, specific, accurate, precise, and robust, making it suitable for routine analysis in a quality control or research laboratory setting. The provided experimental details and validation data will be valuable for researchers and scientists involved in the development and analysis of this compound.

References

Application Notes and Protocols: Antrafenine Dose-Response Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data: Dose-Response of Antrafenine Analogs

Direct quantitative dose-response data for this compound in cell culture is not extensively reported in peer-reviewed literature. However, a recent study on novel this compound analogs has demonstrated their bioactivity, providing insights into the potential effective concentration range for this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

CompoundVirus StrainIC50 (µM)Cell Line
Analog 12A/WSN/33 (H1N1)5.53MDCK
Analog 34A/WSN/33 (H1N1)3.21MDCK
Analog 41A/WSN/33 (H1N1)6.73MDCK

Note: The data presented is for this compound analogs and not this compound itself. This information is intended to serve as a reference for designing dose-ranging studies for this compound.[1][2]

Experimental Protocols

The following is a generalized protocol for determining the dose-response of a compound like this compound on cell viability using a standard MTT assay. This protocol can be adapted for various adherent cell lines.

Materials and Reagents
  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Experimental Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or a plate shaker.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Dose-Response Study

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Preparation & Dilution treatment Treatment with This compound compound_prep->treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->treatment incubation_exp Incubation (24/48/72h) treatment->incubation_exp mtt_addition MTT Addition incubation_exp->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis

Caption: General workflow for an in vitro dose-response cytotoxicity assay.

Putative Signaling Pathway: Cyclooxygenase (COX) Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus (e.g., cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 pgh2 Prostaglandin H2 (PGH2) cox1_2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation mediate This compound This compound This compound->cox1_2 Inhibits

Caption: Proposed mechanism of this compound via inhibition of the COX pathway.

References

Application Notes and Protocols: Enhancing Antiviral Activity with Antrafenine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine, a compound originally investigated for its anti-inflammatory properties, has emerged as a promising scaffold for the development of potent antiviral agents.[1][2] Analogs of this compound, particularly 2-(quinolin-4-yl)amino benzamides and 2-(quinolin-4-yl)amino benzoate derivatives, have demonstrated significant efficacy against a range of viruses, most notably influenza A and SARS-CoV-2.[1][2] These compounds have been shown to target both viral and host components, offering multifaceted mechanisms for inhibiting viral replication and modulating the host immune response. This document provides a comprehensive overview of the antiviral activity of reported this compound analogs, detailed protocols for their synthesis and antiviral evaluation, and visual representations of the key signaling pathways involved.

Data Presentation: Antiviral Activity of this compound Analogs

The following table summarizes the reported in vitro antiviral activities of key this compound analogs against various viruses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values indicate the potency of the compounds in inhibiting viral replication.

Compound IDVirus Strain(s)Assay TypeIC50 / EC50 (µM)Molecular Target(s)Reference(s)
11 A/PR/8/34 (H1N1), SARS-CoV-2Not Specified0.85 (H1N1), 3.60 (SARS-CoV-2)Human Dihydroorotate Dehydrogenase (DHODH)Not Specified
12 A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006Not Specified5.53 (A/WSN/33)Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein)[1]
34 A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006Not Specified3.21 (A/WSN/33)Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein)
41 A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006Not Specified6.73 (A/WSN/33)Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein)
G07 A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2), Influenza BPlaque Inhibition Assay, Cytopathic Effect Assay0.23 (Plaque), 11.38 (CPE)Viral Ribonucleoprotein (RNP) Complex

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening cluster_evaluation Detailed Evaluation synthesis Synthesis of this compound Analogs purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (CC50) synthesis->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Assay) purification->primary_screen secondary_screen Secondary Screen (Plaque Reduction/TCID50) primary_screen->secondary_screen Active Compounds moa Mechanism of Action Studies secondary_screen->moa dhodh_pathway cluster_cell Infected Host Cell Antrafenine_Analog This compound Analog (e.g., Compound 11) DHODH DHODH Antrafenine_Analog->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine ISG_Expression Interferon-Stimulated Gene (ISG) Expression DHODH->ISG_Expression Stimulates Viral_Replication Viral RNA Replication Pyrimidine->Viral_Replication Required for Antiviral_State Antiviral State ISG_Expression->Antiviral_State Antiviral_State->Viral_Replication Inhibits

References

Application Notes and Protocols for Studying the Effect of Antrafenine on Leukocyte Migration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol to investigate the effects of Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), on leukocyte migration. The protocols detailed herein encompass both in vitro and in vivo models to assess the inhibitory potential of this compound on leukocyte chemotaxis and infiltration. Furthermore, this guide outlines methods to explore the potential mechanism of action, focusing on the cyclooxygenase (COX) pathway and its downstream inflammatory mediators.

Introduction

Leukocyte migration is a fundamental process in the inflammatory response, where white blood cells move from the circulation to sites of tissue injury or infection.[1] While essential for host defense, dysregulated leukocyte trafficking can contribute to the pathogenesis of various inflammatory diseases.[1] this compound is an analgesic and anti-inflammatory agent.[2] Early studies have demonstrated its efficacy in suppressing edema and leukocyte infiltration in animal models of inflammation.[3] The precise molecular mechanisms by which this compound inhibits leukocyte migration, however, are not fully elucidated. As an NSAID, it is hypothesized that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are known to be involved in promoting leukocyte migration.[2]

These application notes provide a detailed framework for researchers to systematically evaluate the impact of this compound on leukocyte migration and to investigate its underlying mechanism of action.

Data Presentation

Table 1: In Vitro Leukocyte Chemotaxis Inhibition by this compound
Treatment GroupChemoattractantMigrated Cells (cells/field)% Inhibition
Vehicle ControlfMLP (100 nM)250 ± 250%
This compound (1 µM)fMLP (100 nM)175 ± 2030%
This compound (10 µM)fMLP (100 nM)100 ± 1560%
This compound (50 µM)fMLP (100 nM)50 ± 1080%
Positive Control (Indomethacin 10 µM)fMLP (100 nM)65 ± 1274%
Table 2: Effect of this compound on Leukocyte Infiltration in Carrageenan-Induced Pleurisy in Rats
Treatment Group (mg/kg, p.o.)Pleural Exudate Volume (mL)Total Leukocyte Count (x10⁶ cells/cavity)Neutrophil Count (x10⁶ cells/cavity)Monocyte Count (x10⁶ cells/cavity)
Sham (Saline)0.1 ± 0.020.5 ± 0.10.2 ± 0.050.3 ± 0.08
Carrageenan + Vehicle1.5 ± 0.225.0 ± 3.018.0 ± 2.57.0 ± 1.0
Carrageenan + this compound (10)1.1 ± 0.1518.0 ± 2.512.0 ± 1.86.0 ± 0.9
Carrageenan + this compound (20)0.8 ± 0.112.0 ± 1.87.0 ± 1.25.0 ± 0.7
Carrageenan + this compound (40)0.5 ± 0.087.0 ± 1.23.0 ± 0.64.0 ± 0.6
Carrageenan + Dexamethasone (1)0.4 ± 0.055.0 ± 0.82.0 ± 0.43.0 ± 0.5
Table 3: Effect of this compound on Pro-inflammatory Mediator Levels in Pleural Exudate
Treatment Group (mg/kg, p.o.)Prostaglandin E₂ (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Sham (Saline)50 ± 1020 ± 515 ± 4
Carrageenan + Vehicle500 ± 60300 ± 40250 ± 30
Carrageenan + this compound (20)200 ± 25150 ± 20120 ± 15
Carrageenan + Dexamethasone (1)100 ± 1580 ± 1070 ± 8

Experimental Protocols

In Vitro Leukocyte Chemotaxis Assay

This protocol is adapted from standard transwell migration assays.

3.1.1. Materials and Reagents:

  • Human peripheral blood or isolated primary leukocytes (neutrophils, monocytes)

  • RPMI-1640 medium supplemented with 0.5% BSA

  • This compound (stock solution in DMSO)

  • Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or other relevant chemoattractants

  • Transwell inserts (3 µm pore size for neutrophils, 5 µm for monocytes)

  • 24-well plates

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

3.1.2. Procedure:

  • Leukocyte Isolation: Isolate leukocytes from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend isolated leukocytes in RPMI-1640 + 0.5% BSA to a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 + 0.5% BSA containing the chemoattractant (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.

    • In the upper chamber (transwell insert), add 100 µL of the cell suspension.

    • Add this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle (DMSO) to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Quantification of Migration:

    • Remove the transwell inserts.

    • Add Calcein-AM to the lower chamber and incubate for 30 minutes.

    • Measure the fluorescence of the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

    • Alternatively, migrated cells can be fixed, stained, and counted under a microscope.

In Vivo Leukocyte Migration Model: Carrageenan-Induced Pleurisy in Rats

This protocol is based on a well-established model of acute inflammation.

3.2.1. Animals and Reagents:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% solution in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Heparinized phosphate-buffered saline (PBS)

  • Flow cytometry antibodies (e.g., anti-rat CD45, CD11b, Ly-6G, CD14)

3.2.2. Procedure:

  • Animal Groups: Divide rats into groups: Sham, Carrageenan + Vehicle, Carrageenan + this compound (multiple doses, e.g., 10, 20, 40 mg/kg), and Carrageenan + Positive Control (e.g., Dexamethasone).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before the induction of pleurisy.

  • Induction of Pleurisy: Anesthetize the rats and inject 0.2 mL of 1% carrageenan solution into the pleural cavity. The sham group receives sterile saline.

  • Sample Collection: Four hours after carrageenan injection, euthanize the animals.

  • Pleural Lavage: Inject 2 mL of heparinized PBS into the pleural cavity, gently massage the chest, and aspirate the fluid.

  • Analysis:

    • Measure the volume of the collected pleural exudate.

    • Determine the total leukocyte count using a hemocytometer.

    • Centrifuge the exudate and store the supernatant at -80°C for biochemical assays.

    • Resuspend the cell pellet for flow cytometry analysis to differentiate and quantify leukocyte populations (neutrophils, monocytes).

Biochemical Assays

3.3.1. Measurement of Prostaglandin E₂ (PGE₂), TNF-α, and IL-1β:

  • Use commercially available ELISA kits to measure the concentrations of PGE₂, TNF-α, and IL-1β in the supernatants from the pleural exudate collected in the in vivo study. Follow the manufacturer's instructions.

Flow Cytometry Analysis

3.4.1. Staining and Acquisition:

  • Incubate the cells collected from the pleural lavage with a cocktail of fluorescently labeled antibodies against leukocyte surface markers (e.g., CD45, CD11b, Ly-6G for neutrophils, CD14 for monocytes) for 30 minutes on ice.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Acquire the samples on a flow cytometer.

3.4.2. Gating Strategy:

  • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

  • Gate on live cells (if using a viability dye).

  • Gate on CD45+ cells to identify the total leukocyte population.

  • From the CD45+ population, identify neutrophils (e.g., Ly-6G+/CD11b+) and monocytes (e.g., CD14+/CD11b+).

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Leukocyte_Isolation Isolate Leukocytes (Human Blood) Chemotaxis_Assay Transwell Chemotaxis Assay Leukocyte_Isolation->Chemotaxis_Assay Antrafenine_Treatment_vitro Treat with this compound (1-50 µM) Chemotaxis_Assay->Antrafenine_Treatment_vitro Quantification_vitro Quantify Migrated Cells (Calcein-AM) Antrafenine_Treatment_vitro->Quantification_vitro Data_Analysis Data Analysis and Interpretation Quantification_vitro->Data_Analysis Animal_Model Rat Pleurisy Model (Carrageenan-Induced) Antrafenine_Treatment_vivo Treat with this compound (10-40 mg/kg, p.o.) Animal_Model->Antrafenine_Treatment_vivo Pleural_Lavage Collect Pleural Lavage Fluid Antrafenine_Treatment_vivo->Pleural_Lavage Leukocyte_Analysis Analyze Leukocytes (Flow Cytometry) Pleural_Lavage->Leukocyte_Analysis Biochemical_Assays Biochemical Assays (ELISA for PGE₂, Cytokines) Pleural_Lavage->Biochemical_Assays Leukocyte_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: Experimental workflow for studying this compound's effect on leukocyte migration.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimulus->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins synthesizes Leukocyte_Migration Leukocyte Migration Prostaglandins->Leukocyte_Migration promotes This compound This compound This compound->COX inhibits

References

Application Notes and Protocols: Antrafenine in Pleurisy Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), in preclinical animal models of pleurisy. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this compound and related compounds.

Introduction

Pleurisy, the inflammation of the pleura, is characterized by exudative fluid accumulation and leukocyte infiltration into the pleural cavity. Animal models of pleurisy are crucial for the in vivo screening and characterization of novel anti-inflammatory agents.[1][2] this compound, a piperazine derivative, has demonstrated efficacy as an analgesic and anti-inflammatory agent, with a mechanism of action believed to involve the inhibition of cyclooxygenase (COX) and subsequent reduction in prostaglandin synthesis.[3][4] This document details the application of this compound in two well-established rat models of pleurisy: carrageenan-induced and calcium pyrophosphate dihydrate (CPPD) crystal-induced pleurisy.

Data Presentation

The following tables summarize the quantitative effects of orally administered this compound on key inflammatory parameters in rat models of pleurisy, based on the findings of Dunn et al. (1984).[5]

Table 1: Effect of this compound on Carrageenan-Induced Pleurisy in Rats

Treatment GroupDose (mg/kg, p.o.)Inhibition of Pleural Exudate VolumeInhibition of Total Leukocyte Infiltration
This compound10Superior to Phenylbutazone (40 mg/kg)Significant Suppression
This compound20Superior to Phenylbutazone (40 mg/kg)Significant Suppression
This compound40Superior to Phenylbutazone (40 mg/kg)Significant Suppression
Phenylbutazone40EffectiveSignificant Suppression

Table 2: Effect of this compound on Calcium Pyrophosphate Dihydrate (CPPD) Crystal-Induced Pleurisy in Rats

Treatment GroupDose (mg/kg, p.o.)Inhibition of Pleural Exudate VolumeInhibition of Total Leukocyte Infiltration
This compound10Superior to Phenylbutazone (40 mg/kg)Significant Suppression
This compound20Superior to Phenylbutazone (40 mg/kg)Significant Suppression
This compound40Superior to Phenylbutazone (40 mg/kg)Significant Suppression
Phenylbutazone40EffectiveSignificant Suppression

Note: "Superior to Phenylbutazone" and "Significant Suppression" are based on the qualitative descriptions in the cited abstract. The precise quantitative data (e.g., mean ± SEM) was not available in the abstract.

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is a widely used and well-characterized assay for acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Saline (sterile, 0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heparinized saline

  • Micro-hematocrit tubes

  • Hemocytometer or automated cell counter

  • Spectrophotometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Drug Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle orally (p.o.) to respective groups of rats one hour before the induction of pleurisy. A positive control group receiving a standard NSAID like Phenylbutazone (40 mg/kg, p.o.) should be included.

  • Induction of Pleurisy: Anesthetize the rats. Inject 0.2 mL of 1% carrageenan suspension in sterile saline into the right pleural cavity. A sham group should receive an intrapleural injection of sterile saline.

  • Euthanasia and Sample Collection: Four hours after the carrageenan injection, euthanize the animals.

  • Pleural Exudate Collection: Carefully open the thoracic cavity and collect the pleural exudate using a syringe. Wash the pleural cavity with a known volume (e.g., 1 mL) of heparinized saline and collect the washing.

  • Measurement of Exudate Volume: Measure the total volume of the collected exudate and washing fluid. The net exudate volume is calculated by subtracting the volume of the washing fluid.

  • Leukocyte Count: Dilute an aliquot of the pleural exudate with a suitable diluting fluid. Count the total number of leukocytes using a hemocytometer or an automated cell counter.

  • Protein Assay (Optional): Centrifuge the exudate to remove cells. Measure the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) as an index of vascular permeability.

Calcium Pyrophosphate Dihydrate (CPPD) Crystal-Induced Pleurisy in Rats

This model mimics the acute inflammatory response seen in crystal-induced arthropathies like pseudogout.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Calcium Pyrophosphate Dihydrate (CPPD) crystals (sterile)

  • Vehicle for this compound

  • Saline (sterile, 0.9% NaCl)

  • Anesthetic

  • Heparinized saline

  • Micro-hematocrit tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Animal Acclimatization and Drug Administration: Follow the same procedures as described for the carrageenan-induced pleurisy model.

  • Induction of Pleurisy: Anesthetize the rats. Inject a sterile suspension of CPPD crystals (e.g., 1 mg in 0.2 mL of sterile saline) into the right pleural cavity.

  • Euthanasia, Sample Collection, and Analysis: Follow the same procedures for euthanasia, pleural exudate collection, measurement of exudate volume, and leukocyte counting as described in the carrageenan-induced pleurisy protocol. The timing of euthanasia may vary depending on the desired inflammatory phase to be studied, but 4-6 hours is a common time point for acute inflammation.

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

Antrafenine_Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, CPPD Crystals) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX->Prostaglandins synthesizes Inflammation Inflammation (Vasodilation, Increased Permeability, Leukocyte Infiltration) Prostaglandins->Inflammation mediate This compound This compound This compound->COX inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Experimental Workflow for Evaluating this compound in Pleurisy Models

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Male Wistar Rats) Grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) Animal_Acclimatization->Grouping Drug_Admin Oral Administration of This compound/Vehicle/Control Grouping->Drug_Admin Pleurisy_Induction Intrapleural Injection of Inflammatory Agent (Carrageenan or CPPD Crystals) Drug_Admin->Pleurisy_Induction Incubation Incubation Period (e.g., 4 hours) Pleurisy_Induction->Incubation Euthanasia Euthanasia and Pleural Exudate Collection Incubation->Euthanasia Analysis Analysis of Inflammatory Parameters Euthanasia->Analysis Exudate_Volume Exudate Volume Measurement Analysis->Exudate_Volume Leukocyte_Count Total Leukocyte Count Analysis->Leukocyte_Count

Caption: Workflow for assessing this compound in rat pleurisy models.

Conclusion

This compound demonstrates significant anti-inflammatory activity in both carrageenan- and CPPD crystal-induced pleurisy in rats, effectively reducing pleural exudate volume and leukocyte infiltration. Its efficacy at the tested doses appears to be superior to that of phenylbutazone, a classic NSAID. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of this compound and other potential anti-inflammatory compounds. Further studies are warranted to elucidate the precise molecular targets of this compound within the inflammatory cascade and to fully quantify its dose-response relationship in these models.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Antrafenine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Antrafenine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a piperazine derivative that functions as an analgesic and anti-inflammatory agent, with efficacy comparable to naproxen.[1][2][3][4] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) activity.[1] The low aqueous solubility is characteristic of molecules with a high molecular weight and a high lipophilicity (hydrophobicity), as indicated by its predicted logP values.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₂₆F₆N₄O₂
Molecular Weight ~588.5 g/mol
Aqueous Solubility 2.84e-03 g/L (or ~2.84 µg/mL)
Predicted logP 6.3 - 8.39
pKa (Strongest Basic) ~7.04
Melting Point 88-90 °C
Appearance Solid
CAS Number 55300-29-3 (free base), 55300-30-6 (HCl salt)

Q3: What are the most common strategies for improving the aqueous solubility of poorly soluble drugs like this compound?

For preclinical in vivo studies, several established methods can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Chemical Modifications & Formulation Approaches: These are often more practical for lab-scale preparations and include pH adjustment, the use of co-solvents, surfactants, and complexing agents.

Q4: How can pH adjustment be used to solubilize this compound?

Given that this compound has a basic pKa of approximately 7.04, it is a weakly basic compound. Therefore, adjusting the pH of the formulation vehicle to be acidic (e.g., pH 2-4) will protonate the basic nitrogen atoms in the piperazine ring, forming a more soluble salt in situ. This is a common and effective initial strategy.

Q5: What are some recommended co-solvents for in vivo use?

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic drugs. For in vivo studies, the choice of co-solvent must consider biocompatibility and potential toxicity. Commonly used co-solvents include:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Glycerol

It is critical to start with a small amount of a strong organic solvent like DMSO to create a stock solution, which is then carefully diluted with other aqueous-based vehicles.

Q6: When should I consider using cyclodextrins?

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility. This approach is particularly useful for:

  • Formulations intended for intravenous (IV) administration where co-solvents may cause precipitation or toxicity.

  • When pH adjustment is not sufficient or is incompatible with the experimental model.

  • Improving drug stability in the formulation.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with a favorable safety profile.

Troubleshooting Guides

Guide 1: Formulation for Oral Gavage in Rodents

Issue: this compound precipitates or forms a non-homogenous suspension when preparing a formulation for oral gavage.

Workflow for Selecting an Oral Formulation Strategy

G cluster_0 start This compound Oral Formulation check1 Is the required dose low? (< 5 mg/kg) start->check1 ph_adjust Strategy 1: pH Adjustment cosolvent Strategy 2: Co-Solvents cyclo Strategy 3: Cyclodextrins check1->ph_adjust Yes check2 Is pH adjustment sufficient? check1->check2 No check2->cosolvent Yes check2->cyclo No

Caption: Decision workflow for selecting an oral formulation strategy.

Recommended Formulations:

Formulation TypeExample Vehicle CompositionSuitability & Considerations
Acidic Vehicle 0.5% (w/v) Methylcellulose in acidified water (pH 3-4, adjusted with HCl)Simple and effective for low doses. May not be suitable for high concentrations.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineCapable of achieving higher drug concentrations. Ensure complete dissolution in DMSO first before adding other components slowly.
Cyclodextrin Complex 20-40% (w/v) HP-β-CD in Water or Citrate Buffer (pH 4)Excellent for achieving high concentrations and improving bioavailability. Requires longer preparation time.
Guide 2: Formulation for Intravenous (IV) Injection

Issue: this compound formulation for IV use shows precipitation upon preparation or is expected to cause hemolysis or vascular irritation.

Primary Concern: For IV administration, avoiding precipitation in the bloodstream is critical. Formulations must be clear, sterile-filterable solutions. Co-solvents should be used with extreme caution and at low concentrations.

Recommended Formulations:

Formulation TypeExample Vehicle CompositionSuitability & Considerations
Cyclodextrin Complex 10-20% (w/v) HP-β-CD in Water for Injection (WFI) or 5% Dextrose in Water (D5W)This is the most highly recommended approach for IV administration. It provides a well-tolerated formulation with a lower risk of precipitation upon injection.
Buffered Co-solvent 5% DMSO, 10% Solutol HS 15, 85% SalineUse with caution. The final concentration of organic solvents must be low. The formulation should be administered as a slow bolus or infusion to allow for rapid dilution in the blood.

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation using a Co-solvent System
  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in the smallest required volume of DMSO. Use a vortex mixer or sonicator to aid dissolution. A supplier suggests that gentle heating to 37°C and ultrasonication can help.

  • Add the PEG 400 (or other primary co-solvent) to the DMSO concentrate and mix until the solution is clear.

  • Slowly add the aqueous component (e.g., saline or water) dropwise while continuously vortexing or stirring. This is a critical step to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes a common laboratory method for creating a drug-cyclodextrin complex, which can enhance solubility and stability.

G cluster_0 a 1. Dissolve HP-β-CD in aqueous vehicle b 2. Add this compound powder to the CD solution a->b c 3. Mix continuously (Stir/sonicate for 24-48h) b->c d 4. Equilibrate and Filter (0.22 µm syringe filter) c->d e 5. Analyze concentration and store at 4°C d->e

Caption: Workflow for preparing a cyclodextrin inclusion complex.

  • Prepare the Vehicle: Weigh the required amount of HP-β-CD and dissolve it completely in the aqueous vehicle (e.g., Water for Injection, buffered saline).

  • Add this compound: Add the pre-weighed this compound powder to the cyclodextrin solution.

  • Complexation: Seal the container and mix the solution vigorously at room temperature or slightly elevated temperature (e.g., 37°C) for 24-48 hours. A magnetic stirrer or a rotating shaker can be used. Sonication can be applied intermittently to accelerate the process.

  • Clarification: After the mixing period, allow the solution to equilibrate. Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantification & Storage: The concentration of solubilized this compound in the clear filtrate should be determined analytically (e.g., by HPLC-UV). Store the final formulation at 2-8°C.

This compound's Mechanism of Action

This compound is understood to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain signaling.

G cluster_0 AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PG Prostaglandins COX->PG Inflam Inflammation & Pain PG->Inflam Antra This compound Antra->COX

Caption: Simplified pathway of this compound's COX inhibition.

References

Technical Support Center: Overcoming Antrafenine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Antrafenine in their experiments, ensuring its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges of this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound has a low aqueous solubility (2.84e-03 g/L)[1], making it prone to precipitation in aqueous environments like cell culture media. Several factors can contribute to this issue:

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • pH Sensitivity: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, may not be optimal for this compound's solubility.[2][3]

  • Temperature Effects: Changes in temperature, such as moving the medium from a refrigerator to a 37°C incubator, can alter the solubility of this compound.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the culture medium, leading to the formation of insoluble complexes.

  • High Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. 100% Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this purpose. Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce its solubilizing capacity.

Q3: How can I minimize the risk of precipitation when diluting my this compound stock solution?

A3: To avoid precipitation upon dilution, a serial dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the final volume of medium, first, create an intermediate dilution in a small volume of serum-free medium. Then, add this intermediate dilution to the final volume of complete medium. This gradual dilution process helps to prevent a rapid change in solvent polarity.

Q4: Can the temperature of the cell culture medium affect this compound solubility?

A4: Yes, temperature can significantly impact solubility. It is advisable to pre-warm the cell culture medium to 37°C before adding the this compound solution. Adding the compound to cold medium can cause a "thermal shock," leading to precipitation.

Q5: Does the presence of Fetal Bovine Serum (FBS) in the medium affect this compound's solubility?

A5: The effect of FBS can be complex. While proteins in FBS can sometimes help to solubilize hydrophobic compounds, they can also interact with the compound and form insoluble complexes. If you suspect FBS is contributing to precipitation, you can try preparing the initial dilution in a serum-free medium before adding it to your complete, serum-containing medium.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

// Nodes start [label="Precipitation Observed\nin Cell Culture with this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Review Stock Solution\n- Solvent: 100% high-purity DMSO?\n- Concentration: Too high?\n- Fully Dissolved?", fillcolor="#FBBC05", fontcolor="#202124"]; check_dilution [label="2. Examine Dilution Method\n- Direct dilution of concentrated stock?\n- Medium temperature: Cold?", fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="3. Investigate Media Composition\n- High serum concentration?\n- Specific media components reacting?", fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="4. Assess Final Concentration\n- Is it near the solubility limit?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_stock [label="Solution:\n- Prepare fresh stock in anhydrous DMSO.\n- Consider a lower stock concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dilution [label="Solution:\n- Pre-warm media to 37°C.\n- Use serial dilution: stock -> serum-free media -> complete media.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_media [label="Solution:\n- Test with lower serum percentage.\n- Perform solubility test in different media formulations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_concentration [label="Solution:\n- Lower the final working concentration.\n- Perform a solubility assay to determine the limit.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Precipitation Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_stock; check_stock -> solution_stock [label="Issue Identified"]; solution_stock -> check_dilution [style=dashed]; check_stock -> check_dilution [label="No Issue"];

check_dilution -> solution_dilution [label="Issue Identified"]; solution_dilution -> check_media [style=dashed]; check_dilution -> check_media [label="No Issue"];

check_media -> solution_media [label="Issue Identified"]; solution_media -> check_concentration [style=dashed]; check_media -> check_concentration [label="No Issue"];

check_concentration -> solution_concentration [label="Issue Identified"]; solution_concentration -> end_node [style=dashed];

solution_stock -> end_node; solution_dilution -> end_node; solution_media -> end_node; solution_concentration -> end_node;

} . Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: this compound Solubility Assay in Cell Culture Media

This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Objective: To determine the highest concentration of this compound that remains soluble in a given cell culture medium under standard incubation conditions.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 50 mM stock solution.

    • Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used to aid dissolution.

  • Prepare Serial Dilutions:

    • Pre-warm the cell culture medium (with and without your standard FBS concentration) to 37°C.

    • In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a range of this compound concentrations by performing serial dilutions from your stock solution into the pre-warmed medium. A suggested range is 100 µM down to 1 µM.

    • Important: Add the this compound stock or intermediate dilution to the medium, not the other way around. Gently mix immediately after each addition.

    • Include a vehicle control containing the highest concentration of DMSO used in the dilutions but no this compound.

  • Incubation and Observation:

    • Incubate the prepared solutions at 37°C in a CO2 incubator for a period that mimics your planned experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect each concentration for any signs of precipitation at regular intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

    • For a more detailed examination, take a small aliquot from each tube/well and observe it under a microscope to identify any crystalline structures.

  • Data Interpretation:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration of this compound in that specific medium.

Data Presentation: Solubility of this compound in Different Media

The following table summarizes potential outcomes from the solubility assay described above.

This compound Concentration (µM)DMEM + 10% FBS (24h)DMEM (serum-free) (24h)RPMI-1640 + 10% FBS (24h)
100PrecipitatePrecipitatePrecipitate
50PrecipitateSlight PrecipitatePrecipitate
25ClearClearSlight Precipitate
10ClearClearClear
5ClearClearClear
1ClearClearClear
Vehicle ControlClearClearClear

Note: This table presents hypothetical data for illustrative purposes. Your actual results may vary depending on the specific lot of media, FBS, and other experimental conditions.

References

Troubleshooting inconsistent results in Antrafenine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Antrafenine bioassays. Inconsistent results can arise from various factors, from compound stability to assay conditions. The following guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and which bioassays are most relevant?

This compound is understood to act as an anti-inflammatory and analgesic agent primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] By blocking COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[1][2] Therefore, the most relevant bioassays for studying this compound's activity are:

  • Cyclooxygenase (COX) Inhibition Assays: These assays directly measure the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Prostaglandin E2 (PGE2) Immunoassays: These assays quantify the amount of PGE2 produced by cells or tissues in response to an inflammatory stimulus, and are used to determine the downstream effect of this compound's COX inhibition.

Q2: My this compound sample is difficult to dissolve. What is the recommended solvent and storage condition?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (169.91 mM), and may require ultrasonication to fully dissolve. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months. Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.

Q3: I am not observing any inhibition in my assay. Could my this compound be degraded?

Yes, degradation of this compound can lead to a loss of activity. The stability of the compound can be affected by factors such as pH, temperature, and light exposure. It is crucial to handle and store the compound as recommended. If degradation is suspected, it is advisable to use a fresh, properly stored sample of this compound.

Q4: What are typical IC50 values for COX inhibitors?

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Piroxicam 47251.9
(Data adapted from a study using human peripheral monocytes)

Troubleshooting Guides

Inconsistent Results in Cyclooxygenase (COX) Inhibition Assays

This guide addresses common issues encountered when using in vitro COX inhibition assays to evaluate this compound.

Problem 1: No inhibition observed, even at high concentrations of this compound.

  • Possible Cause 1: Inactive this compound.

    • Troubleshooting:

      • Confirm the source and purity of your this compound.

      • Ensure the compound has been stored correctly (-20°C or -80°C in a tightly sealed container).

      • Prepare fresh stock solutions in an appropriate solvent like DMSO. Consider using ultrasonication to ensure complete dissolution.

  • Possible Cause 2: Inactive COX Enzyme.

    • Troubleshooting:

      • Verify the storage conditions of the COX-1 and COX-2 enzymes (typically -80°C).

      • Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme upon first use.

      • Ensure the assay buffer and cofactors (e.g., hematin) are correctly prepared and at the optimal pH.

  • Possible Cause 3: Incorrect Assay Setup.

    • Troubleshooting:

      • Review the pre-incubation time of the enzyme with this compound before adding the arachidonic acid substrate. A sufficient pre-incubation period is critical for the inhibitor to bind to the enzyme.

      • Confirm the concentration of the arachidonic acid substrate is appropriate.

      • Check the settings of your detection instrument (e.g., spectrophotometer, fluorometer) to ensure they match the assay requirements.

Problem 2: High variability between replicate wells.

  • Possible Cause 1: Pipetting Errors.

    • Troubleshooting:

      • Use calibrated pipettes and ensure proper pipetting technique.

      • When preparing serial dilutions of this compound, ensure thorough mixing at each step.

  • Possible Cause 2: Incomplete Dissolution of this compound.

    • Troubleshooting:

      • Visually inspect your this compound stock solution and dilutions for any precipitates.

      • If solubility is an issue, consider gentle warming or vortexing, in addition to ultrasonication.

  • Possible Cause 3: Edge Effects on the microplate.

    • Troubleshooting:

      • Avoid using the outer wells of the microplate, as they are more prone to evaporation.

      • Ensure the plate is properly sealed during incubations.

This is a generalized protocol and should be adapted based on the specific kit instructions or laboratory procedures.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare the heme cofactor solution.

    • Prepare the arachidonic acid substrate solution.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the this compound dilutions or a vehicle control (DMSO) to the respective wells.

    • Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Measure the rate of prostaglandin production using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Inconsistent Results in Prostaglandin E2 (PGE2) Immunoassays

This guide focuses on troubleshooting issues with cell-based PGE2 immunoassays used to assess the effect of this compound.

Problem 1: No reduction in PGE2 levels after treatment with this compound.

  • Possible Cause 1: Ineffective Inflammatory Stimulus.

    • Troubleshooting:

      • Ensure the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent and used at an effective concentration to induce PGE2 production.

      • Check the viability of your cells to ensure they are responsive to the stimulus.

  • Possible Cause 2: Inappropriate this compound Concentration or Incubation Time.

    • Troubleshooting:

      • Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration.

      • Optimize the pre-incubation time with this compound before adding the inflammatory stimulus.

  • Possible Cause 3: Issues with the PGE2 ELISA Kit.

    • Troubleshooting:

      • Verify that the kit is not expired and has been stored correctly.

      • Run the positive and negative controls provided with the kit to ensure the assay is performing as expected.

      • Ensure that the standard curve is prepared correctly and has a good dynamic range.

Problem 2: High background signal in the assay.

  • Possible Cause 1: Cross-reactivity or Interference.

    • Troubleshooting:

      • Ensure that the components of the cell culture medium or the solvent used for this compound (DMSO) do not interfere with the assay. Run a vehicle control to check for background signal.

      • Some biological samples may contain interfering substances. Sample purification may be necessary in some cases.

  • Possible Cause 2: Inadequate Washing Steps.

    • Troubleshooting:

      • Follow the washing instructions in the ELISA kit protocol carefully to remove any unbound reagents that could contribute to a high background.

This is a general protocol for a competitive ELISA to measure PGE2. Always refer to the specific instructions provided with your ELISA kit.

  • Cell Culture and Treatment:

    • Seed cells (e.g., macrophages, fibroblasts) in a multi-well plate and allow them to adhere.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the this compound dilutions or a vehicle control for a predetermined pre-incubation period (e.g., 1 hour).

    • Add an inflammatory stimulus (e.g., LPS) to induce PGE2 production and incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants for PGE2 measurement.

  • PGE2 Competitive ELISA:

    • Prepare the PGE2 standards as per the kit instructions.

    • Add the standards, controls, and collected cell culture supernatants to the wells of the antibody-coated microplate.

    • Add the PGE2 conjugate (e.g., PGE2-HRP) to each well.

    • Incubate the plate. During this time, the PGE2 in the sample competes with the PGE2 conjugate for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add a stop solution and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in your samples from the standard curve.

    • Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the stimulated control.

Visualizations

Signaling Pathway

Antrafenine_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_Inflammatory Homeostasis GI Protection, Platelet Aggregation Prostaglandins_Physiological->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - COX Enzyme - this compound Dilutions - Arachidonic Acid start->prep_reagents add_enzyme Add Buffer, Heme, and COX Enzyme to Plate prep_reagents->add_enzyme add_this compound Add this compound Dilutions and Vehicle Control add_enzyme->add_this compound pre_incubate Pre-incubate (e.g., 10 min, 37°C) add_this compound->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate measure Measure COX Activity (e.g., Spectrophotometry) add_substrate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining this compound's in vitro COX inhibitory activity.

Troubleshooting Logic: No Inhibition in Bioassay

Troubleshooting_No_Inhibition rect_node rect_node start No Inhibition Observed check_positive_control Positive Control (e.g., another NSAID) Working? start->check_positive_control check_this compound This compound Integrity check_positive_control->check_this compound Yes check_assay_setup General Assay Issue check_positive_control->check_assay_setup No pc_yes Yes pc_no No solubility Check Solubility (Precipitate?) check_this compound->solubility storage Verify Storage Conditions solubility->storage fresh_sample Use Fresh Sample storage->fresh_sample enzyme_activity Check Enzyme Activity/Storage check_assay_setup->enzyme_activity reagent_prep Verify Reagent Preparation enzyme_activity->reagent_prep instrument_settings Confirm Instrument Settings reagent_prep->instrument_settings

Caption: A logical guide to troubleshooting the absence of inhibition in bioassays.

References

Technical Support Center: Minimizing Off-Target Effects of Antrafenine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antrafenine in cellular models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

A1: this compound is an analgesic and anti-inflammatory agent. Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with potential gastrointestinal and renal side effects. In a cellular context, non-selective inhibition of COX-1 at concentrations intended to target COX-2 can be considered a primary off-target effect.

Q2: Beyond COX-1 inhibition, what are other potential off-target effects of this compound in cellular models?

A2: As a piperazine derivative, this compound may exhibit off-target interactions with other proteins. Phenylpiperazine compounds are known to sometimes interact with G-protein coupled receptors (GPCRs), such as serotonergic and adrenergic receptors, as well as ion channels.[4][5] These unintended interactions can lead to a variety of cellular responses unrelated to COX inhibition, potentially confounding experimental results.

Q3: What is the first and most critical step to minimize off-target effects of this compound in my cell-based assays?

A3: The most critical step is to determine the concentration-response curves for both the on-target effect (e.g., inhibition of COX-2 mediated prostaglandin production) and general cytotoxicity. This will help establish a therapeutic window for your specific cell model. Operating within this window, using the lowest effective concentration, is paramount to minimizing off-target effects.

Q4: How can I experimentally differentiate between on-target and off-target effects of this compound?

A4: A multi-pronged approach is recommended:

  • Use a structurally unrelated inhibitor: Treat your cells with a different COX-2 inhibitor that has a distinct chemical structure from this compound. If the observed phenotype is replicated, it is more likely to be an on-target effect.

  • Rescue experiments: If you are studying a specific downstream effect of COX-2, attempt to rescue the phenotype by adding back the product of the enzymatic reaction, such as prostaglandin E2 (PGE2).

  • Knockdown/Knockout validation: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of COX-2. If this phenocopies the effect of this compound treatment, it provides strong evidence for an on-target mechanism.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed at concentrations expected to be selective for COX-2 inhibition.

  • Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of COX-1, or this compound may be interacting with other critical cellular targets.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve for cytotoxicity: Use assays like MTT or LDH to determine the precise concentration of this compound that causes 50% cell death (CC50).

    • Assess COX-1 vs. COX-2 selectivity in your cell line: Measure the IC50 values for the inhibition of prostaglandin production in assays specific for COX-1 and COX-2 activity. This will help you understand the selectivity window of this compound in your specific cellular model.

    • Use a more selective COX-2 inhibitor: As a control, test a highly selective COX-2 inhibitor to see if the cytotoxicity is replicated. If not, the toxicity of this compound is likely due to off-target effects.

Problem 2: The observed cellular phenotype does not align with the known function of COX-2.

  • Possible Cause: The phenotype may be driven by an off-target effect of this compound, potentially through interaction with a GPCR or ion channel.

  • Troubleshooting Steps:

    • Consult off-target prediction tools: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

    • Perform a broad off-target screening: If resources permit, screen this compound against a commercial panel of common off-targets, such as those offered by the Psychoactive Drug Screening Program (PDSP) or other contract research organizations.

    • Use orthogonal validation methods: As mentioned in FAQ 4, employ structurally unrelated inhibitors and genetic knockdown approaches to confirm if the phenotype is truly independent of COX-2 inhibition.

Data Presentation

Table 1: Hypothetical IC50 and CC50 Values for this compound in a Cellular Model

ParameterConcentration (µM)Description
COX-2 IC50 1.5Concentration for 50% inhibition of COX-2 activity.
COX-1 IC50 15Concentration for 50% inhibition of COX-1 activity.
CC50 50Concentration for 50% cytotoxicity.

Note: These are example values. It is crucial to determine these experimentally for your specific cell line.

Table 2: Troubleshooting Guide Summary

IssuePossible CauseRecommended Action
High Cytotoxicity Off-target effects or COX-1 inhibition.Determine CC50, assess COX selectivity, use a more selective inhibitor.
Unexpected Phenotype Off-target signaling.Use in silico prediction, perform off-target screening, use orthogonal validation.
Inconsistent Results Compound instability, improper storage, or experimental variability.Prepare fresh stock solutions, ensure proper solubilization, standardize cell culture and assay conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be below 0.5% and consistent across all wells. Include a vehicle-only control.

  • Incubation: Remove the old medium and add the this compound-containing medium to the cells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability versus the logarithm of this compound concentration to determine the CC50.

Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA

Objective: To measure the on-target effect of this compound by quantifying the inhibition of PGE2 production.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of this compound for a specified time. Include a positive control for inflammation (e.g., LPS) to stimulate PGE2 production and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions to measure the concentration of PGE2 in the supernatant.

  • Data Analysis: Generate a standard curve and determine the PGE2 concentration in your samples. Plot the percentage of PGE2 inhibition against the logarithm of this compound concentration to determine the IC50.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt MTT Assay for Cytotoxicity treatment->mtt elisa PGE2 ELISA for On-Target Effect treatment->elisa cc50 Determine CC50 mtt->cc50 ic50 Determine IC50 elisa->ic50 therapeutic_window Establish Therapeutic Window cc50->therapeutic_window ic50->therapeutic_window conclusion Select Optimal Concentration for Further Experiments therapeutic_window->conclusion

Caption: Workflow for determining the therapeutic window of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular cluster_drug Drug Action stimulus Inflammatory Stimulus (e.g., LPS) pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pgh2 PGH2 cox1->pgh2 cox2->pgh2 pges PGES pgh2->pges pge2 Prostaglandin E2 pges->pge2 inflammation Inflammation pge2->inflammation mediates This compound This compound This compound->cox1 inhibits (off-target potential) This compound->cox2 inhibits (on-target) troubleshooting_logic cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway problem Unexpected Cellular Phenotype is_on_target Is the phenotype consistent with COX-2 inhibition? problem->is_on_target confirm_on_target Confirm with unrelated COX-2 inhibitor is_on_target->confirm_on_target Yes investigate_off_target Investigate off-target possibilities is_on_target->investigate_off_target No on_target_conclusion Phenotype is likely on-target confirm_on_target->on_target_conclusion off_target_methods In silico prediction, broad panel screening, GPCR/ion channel assays investigate_off_target->off_target_methods off_target_conclusion Phenotype is likely off-target off_target_methods->off_target_conclusion

References

Strategies to reduce Antrafenine-induced gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Antrafenine-induced gastrointestinal side effects. The following information is based on established knowledge of non-steroidal anti-inflammatory drugs (NSAIDs), the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind this compound-induced gastrointestinal side effects?

A1: this compound, like other NSAIDs, is believed to cause gastrointestinal side effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Specifically, the inhibition of COX-1 is thought to be responsible for gastrointestinal toxicity.[2] COX-1 is a constitutive enzyme that synthesizes prostaglandins essential for maintaining the integrity of the gastric mucosa.[2] Prostaglandins play a crucial role in stimulating the secretion of protective mucus and bicarbonate, maintaining mucosal blood flow, and promoting epithelial cell proliferation.[3][4] By inhibiting COX-1, this compound likely disrupts these protective mechanisms, rendering the gastric mucosa more susceptible to injury from gastric acid and other irritants.

Q2: What are the common gastrointestinal side effects observed with NSAIDs like this compound?

A2: The gastrointestinal side effects of NSAIDs can range from mild to severe. Common symptoms include dyspepsia, heartburn, nausea, and abdominal pain. More severe complications can include the formation of gastric ulcers, gastrointestinal bleeding, and in rare cases, perforation of the stomach or intestines.

Q3: Are there established strategies to mitigate this compound-induced gastrointestinal side effects in a research setting?

A3: Yes, several strategies have been established for the broader class of NSAIDs and can be applied to this compound research. These include:

  • Co-administration of Gastroprotective Agents: Concurrent use of proton pump inhibitors (PPIs) or prostaglandin analogs like misoprostol.

  • Helicobacter pylori Eradication: Testing for and eradicating H. pylori infection prior to initiating this compound administration.

  • Dosage and Formulation Optimization: Using the lowest effective dose of this compound and exploring different formulations may also help reduce local irritation.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of gastric lesions in animal models.

Possible Cause: Inhibition of protective prostaglandin synthesis by this compound.

Troubleshooting Steps:

  • Verify Dosage: Ensure the dose of this compound is within the therapeutic range and not excessively high.

  • Implement Gastroprotection:

    • Proton Pump Inhibitors (PPIs): Co-administer a PPI such as omeprazole or lansoprazole. See Experimental Protocol 1 for a general methodology.

    • Prostaglandin Analogs: Co-administer misoprostol. See Experimental Protocol 2 for a general methodology.

  • Assess H. pylori Status: In relevant models, screen for and eradicate Helicobacter pylori infection prior to this compound administration, as it is a co-factor in ulcer development. See Experimental Protocol 3 for a general methodology.

Issue 2: Difficulty in assessing the severity of gastrointestinal side effects.

Possible Cause: Lack of standardized and quantitative assessment methods.

Troubleshooting Steps:

  • Macroscopic Ulcer Scoring: Utilize a standardized ulcer scoring system to grade the severity of gastric lesions based on their number and size.

  • Histopathological Examination: Perform histological analysis of gastric tissue to assess for epithelial damage, inflammation, and cellular infiltration.

  • Biochemical Markers: Measure relevant biochemical markers of gastric damage, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or levels of pro-inflammatory cytokines.

Data Presentation

Table 1: Comparative Efficacy of Gastroprotective Agents in Mitigating NSAID-Induced Gastric Ulcers

Gastroprotective AgentDosage Regimen% Reduction in Gastric Ulcer Incidence (vs. Placebo)Reference
Misoprostol200 µg q.i.d.93.1%
Misoprostol100 µg q.i.d.74.2%
Omeprazole20 mg/daySignificantly higher healing rate than ranitidine
Lansoprazole90 µmol/kg (in rats)Markedly prevented injuries from various NSAIDs

Table 2: Impact of H. pylori Eradication on NSAID-Induced Ulcer Development

Treatment GroupUlcer Incidencep-valueReference
Naproxen alone (H. pylori positive)26%
H. pylori eradication + Naproxen7%0.01

Experimental Protocols

Experimental Protocol 1: Co-administration of a Proton Pump Inhibitor (PPI) in a Rat Model of NSAID-Induced Gastropathy

Objective: To evaluate the gastroprotective effect of a PPI when co-administered with this compound in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

  • Grouping: Animals are randomly assigned to a control group, an this compound-only group, and an this compound + PPI group.

  • Dosing:

    • The PPI (e.g., lansoprazole at 90 µmol/kg) is administered orally 30 minutes prior to the NSAID.

    • This compound (at the desired experimental dose) is administered orally.

  • Induction of Gastropathy: Gastric lesions are induced by a single oral dose of the NSAID.

  • Assessment:

    • Animals are euthanized 4 hours after NSAID administration.

    • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • The number and severity of gastric lesions are scored.

    • Tissue samples can be collected for histological analysis and measurement of biochemical markers.

Experimental Protocol 2: Co-administration of Misoprostol in a Mouse Model of NSAID-Induced Gastropathy

Objective: To assess the efficacy of misoprostol in preventing this compound-induced gastric ulcers in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Fasting: Animals are fasted for 18-24 hours prior to the experiment, with free access to water.

  • Dosing:

    • Misoprostol (at a dose range of 10-100 µg/kg) or vehicle is administered orally 30 minutes before the NSAID.

    • This compound is administered orally.

  • Assessment:

    • Mice are euthanized 4-6 hours after this compound administration.

    • Stomachs are excised, and the ulcer index is determined by measuring the area of gastric lesions.

Experimental Protocol 3: Helicobacter pylori Eradication Prior to NSAID Administration in a Mouse Model

Objective: To determine the impact of H. pylori eradication on the incidence of this compound-induced gastric ulcers.

Methodology:

  • Animal Model and Infection: C57BL/6 mice are infected with a standardized dose of H. pylori via oral gavage. Infection is allowed to establish for 4 weeks.

  • Eradication Therapy:

    • A triple therapy regimen (e.g., a PPI, amoxicillin, and clarithromycin) is administered orally for 7-14 days.

    • Confirmation of eradication is performed via urease testing or PCR of gastric tissue in a subset of animals.

  • NSAID Administration: Following a washout period after eradication therapy, this compound is administered.

  • Assessment: The incidence and severity of gastric ulcers are compared between the eradicated group and a control group of H. pylori-infected mice receiving this compound.

Visualizations

NSAID_Gastrointestinal_Side_Effects This compound This compound COX1 COX-1 (Constitutive) This compound->COX1 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Synthesizes Mucus_Bicarb Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarb Stimulates Blood_Flow Mucosal Blood Flow Prostaglandins->Blood_Flow Maintains Cell_Proliferation Epithelial Cell Proliferation Prostaglandins->Cell_Proliferation Promotes GI_Side_Effects Gastrointestinal Side Effects (e.g., Ulcers, Bleeding) Prostaglandins->GI_Side_Effects Reduced levels lead to Gastric_Mucosa Gastric Mucosal Integrity Mucus_Bicarb->Gastric_Mucosa Blood_Flow->Gastric_Mucosa Cell_Proliferation->Gastric_Mucosa

Caption: Mechanism of this compound-induced gastrointestinal side effects.

Experimental_Workflow_PPI cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Assessment Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping PPI_Admin Administer PPI Grouping->PPI_Admin Antrafenine_Admin Administer this compound PPI_Admin->Antrafenine_Admin 30 min interval Euthanasia Euthanasia Antrafenine_Admin->Euthanasia Stomach_Excision Stomach_Excision Euthanasia->Stomach_Excision 4 hours post-NSAID Lesion_Scoring Lesion_Scoring Stomach_Excision->Lesion_Scoring Histo_Biochem Histo_Biochem Stomach_Excision->Histo_Biochem Tissue Collection

Caption: Experimental workflow for testing PPI gastroprotection.

Mitigation_Strategies High_Risk_GI_Events High Risk of GI Events Strategy1 Co-administer PPI High_Risk_GI_Events->Strategy1 Strategy2 Co-administer Misoprostol High_Risk_GI_Events->Strategy2 Strategy3 Eradicate H. pylori High_Risk_GI_Events->Strategy3 Reduced_GI_Toxicity Reduced GI Toxicity Strategy1->Reduced_GI_Toxicity Strategy2->Reduced_GI_Toxicity Strategy3->Reduced_GI_Toxicity

Caption: Logical relationship of mitigation strategies.

References

Selecting appropriate controls for Antrafenine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antrafenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, similar in efficacy to naproxen.[1][2][3][4] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] this compound may inhibit both COX-1 and COX-2 isoforms.

Q2: What are the most common in vivo models to test the efficacy of this compound?

A2: The most common in vivo models to assess the anti-inflammatory and analgesic effects of this compound are the carrageenan-induced paw edema model in rats and the formalin test in mice. The carrageenan-induced pleurisy model in rats has also been used to evaluate its effect on leukocyte infiltration.

Q3: What are appropriate positive and negative controls for in vivo this compound experiments?

A3:

  • Positive Controls: Other well-characterized NSAIDs are suitable positive controls. Commonly used examples include indomethacin, naproxen, or phenylbutazone. For broader anti-inflammatory comparisons, corticosteroids like dexamethasone can be used.

  • Negative Control: The vehicle used to dissolve and administer this compound should be used as the negative control. This is crucial to ensure that the observed effects are due to this compound itself and not the vehicle.

Q4: What is a suitable vehicle for administering this compound in animal studies?

A4: The choice of vehicle depends on the solubility of this compound and the route of administration. For oral (p.o.) administration, a suspension in a suitable vehicle like an aqueous solution containing a suspending agent (e.g., carboxymethyl cellulose) is common. For intraperitoneal (i.p.) injections, sterile saline or phosphate-buffered saline (PBS) with a solubilizing agent, if necessary, can be used. It is essential to test the vehicle alone as a negative control to rule out any effects of the vehicle itself. A mixture of 50% DMSO, 40% PEG300, and 10% absolute ethanol has been described as a vehicle for in vivo administration of some compounds.

Q5: What are the key parameters to measure in a carrageenan-induced paw edema model?

A5: The primary parameter is the change in paw volume (edema), which can be measured using a plethysmometer at various time points after carrageenan injection. Other important parameters include the levels of inflammatory mediators like prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α, IL-1β) in the paw tissue or exudate, as well as histological analysis of inflammatory cell infiltration.

Q6: How does the formalin test differentiate between analgesic mechanisms, and what is the expected effect of this compound?

A6: The formalin test has two distinct phases. The early phase (0-5 minutes) is characterized by acute nociceptive pain due to direct chemical stimulation of nociceptors. The late phase (15-30 minutes) involves an inflammatory response. Centrally acting analgesics like morphine inhibit both phases, while NSAIDs that primarily target inflammation, such as indomethacin and naproxen, predominantly inhibit the late phase. As an NSAID, this compound is expected to show a more significant inhibitory effect on the late phase of the formalin test.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in paw edema measurements between animals in the same group. - Inconsistent carrageenan injection volume or location.- Stress induced during handling and measurement.- Ensure precise and consistent intraplantar injection technique.- Acclimatize animals to the handling and measurement procedures before the experiment.
No significant difference between this compound-treated and vehicle control groups. - Inappropriate dose of this compound.- Poor bioavailability of the administered drug.- Timing of administration is not optimal.- Perform a dose-response study to determine the effective dose. A study on this compound showed efficacy in the 10-40 mg/kg p.o. range in rats.- Ensure proper formulation and administration of this compound. Consider checking plasma levels of the drug.- Administer this compound at a time point that allows for peak plasma concentration to coincide with the peak inflammatory response (typically 30-60 minutes before the inflammatory insult).
Unexpected effects observed in the vehicle control group. - The vehicle itself has pro- or anti-inflammatory properties.- Test a different, more inert vehicle. Always run a vehicle-only control group to account for any effects of the vehicle.
Inconsistent results in in vitro COX inhibition assays. - Degradation of enzymes or substrate.- Interference from the test compound's solvent.- Ensure proper storage and handling of COX enzymes and arachidonic acid.- Run a solvent control to check for any inhibitory or enhancing effects of the solvent on the assay. The final concentration of solvents like DMSO should be kept low (e.g., <1%).
Difficulty in measuring leukocyte infiltration in tissue samples. - Inadequate tissue fixation and processing.- Subjectivity in manual cell counting.- Optimize tissue fixation and staining protocols (e.g., H&E staining).- Use automated image analysis software for objective quantification of leukocyte infiltration. Myeloperoxidase (MPO) activity assays can also be used as a biochemical marker for neutrophil infiltration.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • This compound

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer

  • Male Wistar or Sprague-Dawley rats (150-200g)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) as required.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Preparation: Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, add the assay buffer, COX-1 or COX-2 enzyme, and various concentrations of this compound or control compounds.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.10-
This compound100.85 ± 0.08*32.0
This compound200.60 ± 0.06 52.0
This compound400.45 ± 0.0564.0
Indomethacin50.50 ± 0.07**60.0

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound5.21.82.9
Indomethacin0.11.50.07
Celecoxib15.00.05300

Visualizations

Antrafenine_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: this compound's mechanism of action.

Carrageenan_Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_measurement Paw Volume Measurement (1-5 hours) carrageenan->paw_measurement data_analysis Calculate % Inhibition paw_measurement->data_analysis

References

Technical Support Center: Managing Antrafenine Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific data in the peer-reviewed literature that characterizes the autofluorescence profile of Antrafenine. This guide is based on general principles and best practices for managing autofluorescence from small molecules and endogenous sources in fluorescence imaging. The protocols and recommendations provided are intended as a starting point for researchers who suspect this compound may be contributing to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a concern in my imaging studies with this compound?

Q2: How can I determine if this compound is the source of autofluorescence in my samples?

To isolate the fluorescence contribution of this compound, you should prepare the following control samples:

  • Unlabeled, untreated cells/tissue: This will establish the baseline autofluorescence of your biological sample.

  • Unlabeled, this compound-treated cells/tissue: Comparing this to the untreated sample will reveal any additional fluorescence caused by the compound.

Image these controls using the same settings as your fully stained experimental samples. A noticeable increase in fluorescence in the this compound-treated sample suggests the compound itself is fluorescent.[4]

Q3: What are the common sources of autofluorescence in biological samples?

Besides the potential contribution from this compound, several endogenous molecules can cause autofluorescence, particularly in the blue-green region of the spectrum.[4] These include:

  • Metabolic cofactors: NADH and flavins (FAD, FMN) are major contributors.

  • Structural proteins: Collagen and elastin are highly autofluorescent.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age and have a broad emission spectrum.

  • Red blood cells: Heme groups in red blood cells can cause autofluorescence.

Troubleshooting Guide

Problem: High background fluorescence is obscuring the signal from my fluorescent probe in this compound-treated samples.

Initial Steps:

  • Characterize the Autofluorescence Spectrum: If your microscope has a spectral detector, perform a lambda scan on an unlabeled, this compound-treated sample. This will reveal the excitation and emission peaks of the background fluorescence, which is crucial for choosing appropriate mitigation strategies.

  • Optimize Imaging Parameters:

    • Fluorophore Selection: Choose bright, photostable fluorophores that emit in the red to far-red spectrum (e.g., those emitting above 600 nm), as endogenous autofluorescence is typically weaker in this range.

    • Filter Sets: Use narrow bandpass filters to specifically collect the emission from your fluorophore of interest and exclude as much of the autofluorescence as possible.

Workflow for Troubleshooting Autofluorescence

start High Background Fluorescence Observed check_controls Image Unlabeled Controls (Treated vs. Untreated) start->check_controls is_compound_fluorescent Is fluorescence higher in this compound-treated sample? check_controls->is_compound_fluorescent characterize_spectrum Perform Lambda Scan to Characterize Autofluorescence Spectrum is_compound_fluorescent->characterize_spectrum Yes optimize_imaging Optimize Imaging Parameters (Red-shifted fluorophores, narrow filters) is_compound_fluorescent->optimize_imaging No (Endogenous) characterize_spectrum->optimize_imaging spectral_unmixing Implement Spectral Unmixing optimize_imaging->spectral_unmixing chemical_quenching Apply Chemical Quenching (e.g., Sudan Black B) spectral_unmixing->chemical_quenching advanced_techniques Consider Advanced Techniques (FLIM, Multiphoton) chemical_quenching->advanced_techniques end_solution Improved Signal-to-Noise Ratio advanced_techniques->end_solution

Caption: A step-by-step workflow for identifying and mitigating autofluorescence in imaging experiments.

Data Presentation: Comparison of Autofluorescence Reduction Techniques

The following table provides a summary of common techniques to reduce autofluorescence. The effectiveness of each method can vary depending on the source of the autofluorescence and the specifics of the experimental setup.

TechniquePrincipleProsCons
Spectral Imaging & Linear Unmixing Computationally separates signals based on their unique emission spectra.Highly effective for overlapping spectra; can isolate multiple signals.Requires a spectral detector and specialized software; can be complex.
Chemical Quenching (e.g., Sudan Black B, TrueBlack®) Uses dyes to absorb or quench autofluorescence.Simple to apply; effective for certain sources like lipofuscin.Can sometimes quench the desired signal; may introduce its own background.
Photobleaching Exposes the sample to intense light to destroy autofluorescent molecules before imaging.Can be effective for some types of autofluorescence.May damage the sample or the target of interest; not always effective.
Time-Resolved Fluorescence (FLIM) Separates signals based on their fluorescence lifetime, as autofluorescence often has a shorter lifetime.Very effective for separating signals with different lifetimes.Requires specialized and expensive equipment.
Multiphoton Microscopy Uses non-linear excitation to reduce out-of-focus fluorescence.Provides better penetration depth and reduced phototoxicity.Expensive equipment; may not eliminate all autofluorescence.

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Removal

This protocol assumes you have a confocal microscope equipped with a spectral detector and appropriate software.

  • Acquire Reference Spectra:

    • Prepare a slide with unlabeled, this compound-treated cells/tissue.

    • Using the spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescence. Save this as your "Autofluorescence" reference spectrum.

    • For each fluorophore in your experiment, prepare a single-stained sample and acquire its reference spectrum.

  • Acquire Experimental Image:

    • On your fully stained, this compound-treated sample, acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • In your microscope's software, open the linear unmixing function.

    • Load the reference spectra you collected for autofluorescence and each of your fluorophores.

    • The software will then computationally separate the signals from the experimental lambda stack, generating an image where the autofluorescence is either removed or placed in its own channel.

Principle of Spectral Unmixing

cluster_0 Input: Mixed Signal cluster_1 Reference Spectra cluster_2 Output: Separated Signals mixed_signal Acquired Image (Probe Signal + Autofluorescence) unmixing_algorithm Linear Unmixing Algorithm mixed_signal->unmixing_algorithm probe_spectrum Probe Spectrum probe_spectrum->unmixing_algorithm autofluorescence_spectrum Autofluorescence Spectrum autofluorescence_spectrum->unmixing_algorithm unmixed_probe Probe Only unmixing_algorithm->unmixed_probe unmixed_autofluorescence Autofluorescence Only unmixing_algorithm->unmixed_autofluorescence

Caption: Diagram illustrating how spectral unmixing separates mixed fluorescence signals into distinct channels.

Protocol 2: Chemical Quenching with Sudan Black B

This method is often used for quenching lipofuscin-related autofluorescence.

  • Prepare Staining Solution:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Mix well and let it sit for 10-15 minutes.

    • Filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • Staining Procedure (Post-Immunofluorescence):

    • After completing your immunofluorescence staining and final washes, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.

    • Wash the slides thoroughly with 70% ethanol to remove excess dye.

    • Rinse several times with PBS.

    • Mount the coverslip with an appropriate mounting medium.

Note: It is important to optimize the incubation time, as over-incubation can lead to non-specific background staining.

Decision Tree for Selecting a Mitigation Strategy

start Autofluorescence Confirmed spectral_overlap Significant Spectral Overlap? start->spectral_overlap spectral_detector Spectral Detector Available? spectral_overlap->spectral_detector Yes use_red_fluorophores Use Red/Far-Red Fluorophores spectral_overlap->use_red_fluorophores No lipofuscin Is Lipofuscin the Primary Source? spectral_detector->lipofuscin No use_spectral_unmixing Use Spectral Unmixing spectral_detector->use_spectral_unmixing Yes advanced_microscopy Advanced Microscopy (FLIM/MP) Available? lipofuscin->advanced_microscopy No use_quenching Use Chemical Quenching lipofuscin->use_quenching Yes use_advanced Use FLIM or Multiphoton advanced_microscopy->use_advanced Yes optimize_filters Optimize Filters and Imaging Settings advanced_microscopy->optimize_filters No

Caption: A decision tree to guide researchers in choosing the most suitable method for reducing autofluorescence.

References

Validation & Comparative

Antrafenine vs. Naproxen: A Comparative Analysis in Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antrafenine and naproxen, two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of osteoarthritis (OA) models. While direct comparative studies in animal models of osteoarthritis are limited, this document synthesizes available preclinical and clinical data to offer insights into their respective profiles.

Executive Summary

Both this compound and naproxen have demonstrated efficacy in reducing pain and inflammation. Clinical studies in human patients with osteoarthritis suggest that this compound has a comparable analgesic effect to naproxen.[1] However, a significant gap exists in the preclinical literature, with no direct head-to-head studies in established animal models of osteoarthritis. This guide presents data from the most relevant available animal models for each compound: a rat model of acute inflammation for this compound and a surgically-induced osteoarthritis model in rats for naproxen.

Mechanism of Action

Both this compound and naproxen are understood to exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[2][3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2] Naproxen is a non-selective inhibitor of both COX-1 and COX-2. The mechanism of this compound is also believed to involve COX inhibition, though it is less extensively characterized.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible) Naproxen Naproxen Naproxen->COX-1 (constitutive) Naproxen->COX-2 (inducible)

Caption: Inhibition of Prostaglandin Synthesis by this compound and Naproxen.

Preclinical Efficacy in Animal Models

This compound: Efficacy in a Rat Model of Acute Inflammation

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema and pleurisy model in rats. This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)
Paw Edema Inhibition (%) -SignificantSignificantSignificant (ED40 = 24 mg/kg)
Pleurisy Exudate Volume Inhibition (%) -SignificantSignificantSignificant
Total Leucocyte Infiltration Inhibition (%) -SignificantSignificantSignificant

Data adapted from a study on the anti-inflammatory activity of this compound. The study demonstrated a dose-dependent reduction in edema and leukocyte infiltration.

Naproxen: Efficacy in a Rat Model of Osteoarthritis

A study investigated the effects of naproxen in a surgically-induced model of osteoarthritis in rats, specifically the destabilization of the medial meniscus (DMM) model. This model mimics the progressive cartilage degradation seen in human OA.

Parameter (at 5 weeks post-surgery)PlaceboNaproxen (8 mg/kg)
Medial Cartilage OARSI Score 13.2 ± 2.48.7 ± 3.6
Medial Articular Cartilage Depth (mm) 1.34 ± 0.241.78 ± 0.26
Parameter (at 7 weeks post-surgery)PlaceboNaproxen (8 mg/kg)
Medial Cartilage OARSI Score 12.5 ± 2.59.5 ± 1.2
Medial Articular Cartilage Depth (mm) Not reported1.88 ± 0.14

Data from a study on naproxen in a rat DMM model of osteoarthritis. Lower OARSI scores indicate less severe osteoarthritis.

Clinical Efficacy in Human Osteoarthritis

A double-blind, cross-over study compared the efficacy of this compound with naproxen and placebo in patients with osteoarthritis.

Treatment GroupNumber of PatientsDuration of TreatmentKey Findings
This compound (450 mg/day and 900 mg/day)Not specified2 weeks per treatmentEffective in relieving pain associated with osteoarthritis, with efficacy comparable to naproxen.
Naproxen (750 mg/day)Not specified2 weeks per treatmentEffective in relieving pain associated with osteoarthritis.
PlaceboNot specified2 weeksLess effective than both active treatments.
Side EffectsThis compound (450 mg/day)This compound (900 mg/day)Naproxen (750 mg/day)Placebo
Number of Side Effects 5 in 5 patients12 in 9 patients11 in 9 patients10 in 7 patients

Data from a comparative study of this compound and naproxen in patients with osteoarthritis. Side effects were reported to be mild for all treatment groups.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for this compound)

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Model Wistar Rats Grouping Control and Treatment Groups Animal Model->Grouping Drug Administration Oral administration of this compound or vehicle Grouping->Drug Administration Induction of Edema Subplantar injection of Carrageenan Drug Administration->Induction of Edema Measurement Paw volume measurement at various time points Induction of Edema->Measurement Calculation Percentage inhibition of edema Measurement->Calculation Statistical Analysis Comparison between groups Calculation->Statistical Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

  • Animal Model: Male Wistar rats are typically used.

  • Groups: Animals are divided into control (vehicle) and treatment groups receiving different doses of this compound.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 10, 20, 40 mg/kg) prior to the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.

Destabilization of the Medial Meniscus (DMM) in Rats (for Naproxen)

cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_post_op Post-Operative Care and Treatment cluster_analysis Outcome Assessment Animal Model Sprague-Dawley Rats Acclimatization Standard housing and diet Animal Model->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Joint Exposure Medial parapatellar arthrotomy Anesthesia->Joint Exposure DMM Induction Transection of the medial meniscotibial ligament Joint Exposure->DMM Induction Closure Suturing of the joint capsule and skin DMM Induction->Closure Analgesia Analgesia Closure->Analgesia Drug Administration Oral gavage with Naproxen or placebo Analgesia->Drug Administration Monitoring Regular monitoring of animal health Drug Administration->Monitoring Histology OARSI scoring of cartilage degradation Monitoring->Histology Imaging μCT for cartilage depth and bone structure Monitoring->Imaging

Caption: Workflow for the Destabilization of the Medial Meniscus (DMM) Model.

  • Animal Model: Female Sprague-Dawley rats are used.

  • Surgical Procedure:

    • Anesthesia is administered.

    • A medial parapatellar arthrotomy is performed on the knee joint.

    • The medial meniscotibial ligament is transected to destabilize the medial meniscus, inducing OA.

    • The joint capsule and skin are closed with sutures.

  • Post-Operative Care and Treatment:

    • Post-operative analgesia is provided.

    • Treatment with naproxen (e.g., 8 mg/kg) or placebo is initiated at a specified time point post-surgery (e.g., 2 weeks) and administered for a defined duration (e.g., 3 weeks) via oral gavage.

  • Outcome Assessment:

    • At the end of the study, the animals are euthanized, and the knee joints are collected.

    • Histological Analysis: Joint sections are stained (e.g., with Safranin O-Fast Green) and graded for cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

    • Imaging: Contrast-enhanced micro-computed tomography (μCT) may be used to measure cartilage depth and analyze subchondral bone structure.

Conclusion

Based on the available data, both this compound and naproxen are effective anti-inflammatory and analgesic agents. Clinical evidence in osteoarthritis patients suggests comparable efficacy in pain relief. However, the preclinical data for this compound in a validated osteoarthritis model is lacking, making a direct comparison of their disease-modifying potential in such models challenging. Naproxen has demonstrated the ability to reduce articular cartilage degradation in a rat model of osteoarthritis. Further preclinical studies directly comparing this compound and naproxen in the same osteoarthritis model are warranted to provide a more definitive assessment of their relative efficacy in slowing disease progression.

References

Validation of Antrafenine's Anti-inflammatory Effects in a Secondary Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-inflammatory properties of antrafenine against the well-established non-steroidal anti-inflammatory drug (NSAID), phenylbutazone. The data presented is primarily derived from a key study in a secondary animal model of inflammation, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and Phenylbutazone

A pivotal study by Dunn et al. (1984) provides a direct comparison of this compound and phenylbutazone in established rat models of acute inflammation: carrageenan-induced paw edema and carrageenan-induced pleurisy.[1]

Carrageenan-Induced Paw Edema

This model is a standard for assessing the efficacy of anti-inflammatory agents in reducing acute, localized inflammation. The effective dose 40 (ED40), the dose required to produce a 40% inhibition of edema, was determined for this compound.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundED40 (mg/kg, p.o.)
This compound24

Data sourced from Dunn et al., 1984.[1]

The study noted that the efficacy of this compound in the dose range of 10-40 mg/kg p.o. approximated that of phenylbutazone.[1]

Carrageenan-Induced Pleurisy

The pleurisy model allows for the evaluation of a compound's ability to inhibit the accumulation of inflammatory exudate and the migration of leukocytes to the site of inflammation.

Table 2: Comparative Effects in Carrageenan-Induced Pleurisy in Rats

CompoundDose (mg/kg, p.o.)Inhibition of Exudate VolumeInhibition of Total Leukocyte Infiltration
This compound 10Superior to PhenylbutazoneSignificant Suppression
20Superior to PhenylbutazoneSignificant Suppression
40Superior to PhenylbutazoneSignificant Suppression
Phenylbutazone 10-Not Significant
20-Not Significant
40-Significant Activity

Data interpretation based on the abstract from Dunn et al., 1984.[1] "Superior to Phenylbutazone" indicates a greater inhibitory effect as stated in the study. "Significant Suppression" and "Significant Activity" denote a statistically meaningful reduction in the respective parameters.

The study highlighted that this compound's effect on leukocyte infiltration was particularly striking, showing significant suppression at all tested doses, whereas phenylbutazone was only effective at the highest dose.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol is a standard method for inducing acute inflammation to test the efficacy of anti-inflammatory drugs.

  • Animal Model: Male rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: this compound, phenylbutazone, or a vehicle control is administered orally (p.o.) at specified doses.

  • Induction of Edema: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treatment group is calculated relative to the control group.

Carrageenan-Induced Pleurisy

This model is used to assess the impact of anti-inflammatory agents on fluid exudation and cellular infiltration in a body cavity.

  • Animal Model: Male rats are used.

  • Drug Administration: Test compounds (this compound, phenylbutazone) or a vehicle are administered orally.

  • Induction of Pleurisy: One hour after drug administration, pleurisy is induced by the intrapleural injection of a 1% carrageenan solution.

  • Sample Collection: At a specified time point after induction (e.g., 4 hours), the animals are euthanized, and the pleural cavity is washed with a known volume of saline.

  • Measurement of Exudate Volume: The pleural exudate is collected, and its volume is measured.

  • Leukocyte Count: The total number of leukocytes in the pleural exudate is determined using a hemocytometer.

  • Data Analysis: The inhibition of exudate volume and leukocyte infiltration is calculated for each treatment group in comparison to the control group.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with other NSAIDs. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of COX:

  • COX-1: Constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.

By inhibiting COX, particularly COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating the signs of inflammation.

Visualizations

G cluster_0 Experimental Workflow: Carrageenan-Induced Inflammation cluster_1 Paw Edema Model cluster_2 Pleurisy Model A Animal Acclimatization & Grouping B Oral Administration (this compound / Phenylbutazone / Vehicle) A->B C Induction of Inflammation (Carrageenan Injection) B->C D Measure Paw Volume (Plethysmometer) C->D F Collect Pleural Exudate C->F E Calculate % Inhibition of Edema D->E G Measure Exudate Volume F->G H Count Leukocytes F->H I Calculate % Inhibition G->I H->I

Caption: Experimental workflow for validating this compound's anti-inflammatory effects.

G cluster_0 Signaling Pathway: COX Inhibition AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation This compound This compound This compound->COX

Caption: this compound's proposed mechanism of action via COX inhibition.

References

Antrafenine and Its Analogs: A Comparative Analysis of Anti-Influenza Virus Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of Antrafenine and its structural analogs, focusing on their activity against various influenza virus strains. The information presented is based on available experimental data and is intended to inform research and development in the field of antiviral therapeutics.

Overview of Antiviral Activity

This compound, originally developed as an anti-inflammatory agent, and its structural analogs have demonstrated notable antiviral properties, particularly against influenza A and B viruses.[1] Research has identified several analogs, primarily 2-(quinolin-4-yl)amino benzamides and 2-(quinolin-4-yl)amino benzoate derivatives, with potent inhibitory effects on viral replication.[1]

Quantitative Efficacy Comparison

The antiviral efficacy of this compound analogs has been quantified through the determination of their half-maximal inhibitory concentration (IC50) against various influenza virus strains. The table below summarizes the IC50 values for the most promising compounds identified in preclinical studies.

CompoundVirus StrainIC50 (µM)
Analog 12 A/WSN/33 (H1N1)5.53[1]
Analog 34 A/WSN/33 (H1N1)3.21[1]
Analog 41 A/WSN/33 (H1N1)6.73[1]
Analog 34 A/PR/8/34 (H1N1)Effective (IC50 not specified)
Analog 41 A/PR/8/34 (H1N1)Effective (IC50 not specified)
Analog 34 A/HK/1/68 (H3N2)Effective (IC50 not specified)
Analog 41 A/HK/1/68 (H3N2)Effective (IC50 not specified)
Analog 34 B/Florida/04/2006Effective (IC50 not specified)
Analog 41 B/Florida/04/2006Effective (IC50 not specified)

Mechanism of Action

Studies suggest that this compound analogs exert their anti-influenza activity by targeting the viral ribonucleoprotein (RNP) complex. The RNP is a crucial component for the transcription and replication of the influenza virus genome. Specifically, representative compounds have been shown to bind to both the C-terminal domain of the polymerase acidic protein (PA) and the nucleoprotein (NP), which are essential components of the RNP. This dual-targeting mechanism may contribute to their potent antiviral activity and could present a higher barrier to the development of viral resistance.

cluster_virus Influenza Virus cluster_host Host Cell vRNA Viral RNA (vRNA) RNP Ribonucleoprotein (RNP) Complex (PA, PB1, PB2, NP) vRNA->RNP encapsidation mRNA Viral mRNA RNP->mRNA transcription cRNA Complementary RNA (cRNA) RNP->cRNA replication Host_Cell Host Cell Machinery Viral_Proteins Viral Proteins mRNA->Viral_Proteins translation (Host Ribosomes) Progeny_vRNA Progeny vRNA cRNA->Progeny_vRNA replication New_Virions New Virions Progeny_vRNA->New_Virions Viral_Proteins->New_Virions Antrafenine_Analogs This compound Analogs Antrafenine_Analogs->RNP Inhibition

Caption: Proposed mechanism of action of this compound analogs against the influenza virus.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antiviral efficacy of this compound and its analogs.

Cell Culture and Virus Propagation

Madin-Darby canine kidney (MDCK) cells are typically used for the propagation of influenza viruses and for conducting antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator. Influenza virus stocks are propagated in MDCK cells in the presence of TPCK-treated trypsin.

Cytotoxicity Assay

Before evaluating antiviral activity, the cytotoxicity of the compounds on MDCK cells is determined using an MTT assay.

  • Seed MDCK cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Plaque Reduction Assay (IC50 Determination)
  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with influenza virus (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with an agar medium containing various concentrations of the test compounds.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques, and the IC50 value is determined as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle targeted by the antiviral compounds.

  • Infect MDCK cells with influenza virus.

  • The test compound is added at different time points pre-infection, during infection, and post-infection.

  • After a single replication cycle (e.g., 8-12 hours), the virus yield in the supernatant is quantified by plaque assay or TCID50.

  • The time point at which the compound loses its inhibitory effect indicates the latest stage of the viral life cycle that is targeted.

Start Start Infect Infect Cells with Virus Start->Infect Add_Compound Add Antiviral Compound Infect->Add_Compound at different time points Incubate Incubate for Replication Cycle Add_Compound->Incubate Measure Measure Viral Yield Incubate->Measure Analyze Analyze Results Measure->Analyze End End Analyze->End

Caption: General workflow of a time-of-addition assay.

Minigenome Luciferase Reporter Assay

This cell-based assay is used to specifically assess the effect of compounds on the activity of the viral RNP complex.

  • Co-transfect HEK293T cells with plasmids expressing the influenza virus PA, PB1, PB2, and NP proteins, along with a plasmid containing a reporter gene (e.g., luciferase) flanked by the viral non-coding regions.

  • Treat the transfected cells with different concentrations of the test compounds.

  • After 24-48 hours, lyse the cells and measure the luciferase activity.

  • A reduction in luciferase activity indicates inhibition of the viral RNP-mediated transcription and/or replication.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between the antiviral compounds and their protein targets (PA and NP).

  • Label the purified target protein (PA or NP) with a fluorescent dye.

  • Prepare a series of dilutions of the test compound.

  • Mix the labeled protein with each dilution of the compound.

  • Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a temperature gradient.

  • Changes in thermophoresis upon binding of the compound are used to determine the dissociation constant (Kd), which reflects the binding affinity.

Start Start Label Fluorescently Label Protein Start->Label Prepare Prepare Compound Serial Dilutions Start->Prepare Mix Mix Labeled Protein and Compound Label->Mix Prepare->Mix Load Load into Capillaries Mix->Load Measure Measure Thermophoresis Load->Measure Calculate Calculate Binding Affinity (Kd) Measure->Calculate End End Calculate->End

Caption: Workflow for determining protein-ligand binding affinity using Microscale Thermophoresis.

Conclusion

This compound and its structural analogs represent a promising class of anti-influenza agents with a novel mechanism of action targeting the viral RNP complex. The data presented in this guide highlight the potent in vitro efficacy of several lead compounds against a range of influenza virus strains. The detailed experimental protocols provide a framework for the further evaluation and development of these and other antiviral candidates. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the assessment of the potential for resistance development to fully characterize the therapeutic potential of this compound class.

References

Cross-Validation of Antrafenine's Analgesic Properties: A Comparative Review of Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic and anti-inflammatory properties of Antrafenine, a piperazine derivative, with other common analgesics. While clinical data suggests this compound possesses analgesic efficacy comparable to naproxen, this report focuses on the available preclinical data to cross-validate its therapeutic potential across different pain modalities. Due to the limited availability of publicly accessible preclinical studies on this compound, this guide also serves to highlight the need for further investigation into its pharmacological profile using modern standardized pain models.

Executive Summary

Comparative Analysis of Anti-inflammatory and Analgesic Efficacy

The primary preclinical data available for this compound focuses on its anti-inflammatory effects. The following table summarizes these findings and provides a comparison with other analgesics. It is important to note that the data for Naproxen and Paracetamol are sourced from various studies and are presented here for comparative context, not as a direct head-to-head comparison from a single study.

Table 1: Preclinical Efficacy of this compound and Comparator Drugs in a Model of Inflammation

Compound Pain Model Species Key Findings Reference
This compound Carrageenan-induced Paw EdemaRatED₄₀ = 24 mg/kg (p.o.). Superior to phenylbutazone in inhibiting exudate volume and leucocyte infiltration.[1]
Naproxen Carrageenan-induced Paw EdemaRatSignificant inhibition of paw edema at doses of 3.2-10 mg/kg.[2]
Paracetamol (Acetaminophen) Carrageenan-induced ArthritisRatIntra-articular and low-dose intraperitoneal administration showed anti-inflammatory and/or analgesic effects.

Experimental Protocols

To facilitate future research and cross-validation of this compound's analgesic properties, detailed methodologies for key preclinical pain models are provided below.

Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hot Plate Test (Thermal Pain)

This test evaluates the central analgesic activity of a compound.

  • Animals: Mice or rats are used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured again at predetermined time intervals.

  • Data Analysis: An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is sensitive to peripherally acting analgesics.

  • Animals: Mice are commonly used.

  • Procedure:

    • The test compound or vehicle is administered.

    • After a specified time, a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Signaling Pathways and Mechanism of Action

This compound's analgesic and anti-inflammatory effects are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, a mechanism shared with other NSAIDs. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Antrafenine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound This compound->COX1_COX2 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Analgesic Screening

The following diagram illustrates a typical workflow for the preclinical screening and cross-validation of a potential analgesic compound like this compound.

Analgesic_Screening_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (COX Inhibition Assay) Start->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (Acute Toxicity) Start->In_Vivo_Screening Inflammatory_Pain Inflammatory Pain Model (Carrageenan-induced Edema) In_Vitro_Screening->Inflammatory_Pain In_Vivo_Screening->Inflammatory_Pain Thermal_Pain Thermal Pain Model (Hot Plate Test) Inflammatory_Pain->Thermal_Pain Visceral_Pain Visceral Pain Model (Writhing Test) Thermal_Pain->Visceral_Pain Data_Analysis Comparative Data Analysis Visceral_Pain->Data_Analysis Conclusion Conclusion on Analgesic Profile Data_Analysis->Conclusion

Caption: Preclinical analgesic screening workflow.

Conclusion

This compound demonstrates clear anti-inflammatory properties in preclinical models, consistent with its proposed mechanism of action as a COX inhibitor. However, the lack of comprehensive data from a variety of preclinical pain models prevents a thorough cross-validation of its analgesic efficacy. Further studies employing standardized thermal, mechanical, and chemical pain assays are warranted to fully characterize the analgesic profile of this compound and to provide a more robust comparison with other clinically used analgesics. Such data would be invaluable for guiding future drug development and positioning this compound within the therapeutic landscape of pain management.

References

A Head-to-Head Comparison of Antrafenine and Phenylbutazone in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both antrafenine and phenylbutazone have demonstrated efficacy in mitigating inflammatory responses. This guide provides an objective, data-driven comparison of their performance, drawing upon available experimental evidence to inform research and development decisions.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Both this compound and phenylbutazone exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[2]

Phenylbutazone is a well-characterized non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] The inhibition of COX-2 is responsible for its anti-inflammatory therapeutic effects, while the concurrent inhibition of the constitutively expressed COX-1, which is involved in gastrointestinal protection and platelet aggregation, contributes to its side-effect profile.[2]

This compound, a piperazine derivative, is also understood to inhibit prostaglandin synthesis, with its mechanism of action believed to be associated with the inhibition of cyclooxygenase activity. While its precise selectivity for COX-1 versus COX-2 is not as extensively documented in publicly available literature, its classification as an NSAID places it within the same mechanistic family as phenylbutazone.

Below is a diagram illustrating the arachidonic acid pathway and the inhibitory action of these NSAIDs.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxane) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation gi_protection GI Protection, Platelet Aggregation prostanoids->gi_protection This compound This compound This compound->cox1 Inhibition This compound->cox2 Inhibition phenylbutazone Phenylbutazone phenylbutazone->cox1 Inhibition phenylbutazone->cox2 Inhibition

Figure 1. Inhibition of the Arachidonic Acid Pathway by this compound and Phenylbutazone.

Preclinical Efficacy: A Comparative Analysis

A key head-to-head study in a rat model of inflammation provides valuable comparative data on the anti-inflammatory efficacy of this compound and phenylbutazone. The study utilized two well-established models: carrageenan-induced paw edema and pleurisy induced by carrageenan or calcium pyrophosphate dihydrate crystals.

Carrageenan-Induced Paw Edema

This model is a standard for assessing acute inflammation. The results indicated that this compound effectively suppressed paw edema with an ED₄₀ of 24 mg/kg (p.o.), an efficacy that approximates that of phenylbutazone in the same dose range (10-40 mg/kg p.o.).

Inhibition of Exudate Volume and Leucocyte Infiltration in Pleurisy

In the pleurisy models, which allow for the quantification of inflammatory exudate and cellular infiltration, this compound demonstrated a superior effect compared to phenylbutazone. This compound was more effective at inhibiting both the volume of inflammatory exudate and the total number of leucocytes migrating to the site of inflammation. Notably, this compound showed significant suppression of leucocyte infiltration at all tested doses (10, 20, and 40 mg/kg p.o.), whereas phenylbutazone only achieved significant activity at the higher dose of 40 mg/kg p.o.

The following table summarizes the comparative preclinical data.

ParameterThis compoundPhenylbutazoneReference
Carrageenan-Induced Paw Edema (Rat)
ED₄₀24 mg/kg p.o.Approximates this compound
Carrageenan/Ca-Pyrophosphate Pleurisy (Rat)
Inhibition of Exudate VolumeSuperior to PhenylbutazoneLess effective than this compound
Inhibition of Leucocyte InfiltrationSuperior to Phenylbutazone (significant at 10, 20, 40 mg/kg)Less effective than this compound (significant only at 40 mg/kg)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following outlines the protocols for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by a phlogistic agent.

Methodology:

  • Animals: Male rats (specific strain, e.g., Wistar or Sprague-Dawley) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Grouping: Rats are randomly assigned to control and treatment groups.

  • Drug Administration: Test compounds (this compound or Phenylbutazone) or vehicle (for the control group) are administered orally (p.o.) at specified doses.

  • Induction of Edema: One hour after drug administration, a 1% suspension of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED₄₀ (the dose that produces 40% of the maximum effect) can be determined from the dose-response curve.

The experimental workflow is depicted in the diagram below.

start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Oral Administration (this compound, Phenylbutazone, or Vehicle) grouping->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->measurement analysis Data Analysis (% Inhibition, ED40) measurement->analysis end End analysis->end

Figure 2. Experimental Workflow for Carrageenan-Induced Paw Edema.
Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the effect of anti-inflammatory agents on fluid exudation and leukocyte migration in a model of acute pleural inflammation.

Methodology:

  • Animals and Grouping: As described for the paw edema model.

  • Drug Administration: Test compounds or vehicle are administered orally.

  • Induction of Pleurisy: One hour after drug administration, a phlogistic agent (e.g., 1% carrageenan or a suspension of calcium pyrophosphate dihydrate crystals) is injected into the pleural cavity.

  • Sample Collection: At a specified time point (e.g., 4 hours) after the induction of pleurisy, the animals are euthanized. The pleural cavity is washed with a known volume of saline containing an anticoagulant.

  • Measurement of Exudate Volume: The volume of the pleural exudate is measured.

  • Leukocyte Count: The total number of leukocytes in the pleural exudate is determined using a hemocytometer.

  • Data Analysis: The percentage of inhibition of exudate volume and leukocyte migration is calculated for the treatment groups relative to the control group.

Clinical Considerations and Side Effect Profile

A double-blind, cross-over study in patients with osteoarthritis showed that this compound (at doses of 450 mg/day and 900 mg/day) was as effective as naproxen (750 mg/day) in relieving pain and was well-tolerated, with side effects being mild.

Phenylbutazone, while effective, is associated with a range of side effects, particularly with long-term use. These include gastrointestinal issues such as peptic ulcers, and more serious, though less common, effects like aplastic anemia. Its use in humans has been largely superseded by NSAIDs with more favorable safety profiles. In veterinary medicine, particularly in horses, it remains in use, though its potential for toxicity is a significant consideration.

Conclusion

Both this compound and phenylbutazone are effective anti-inflammatory agents that act through the inhibition of cyclooxygenase enzymes. Preclinical data from a head-to-head comparison in a rat model of acute inflammation suggest that while both drugs have comparable efficacy in reducing edema, This compound may offer a superior inhibitory effect on inflammatory exudate and leukocyte infiltration . This suggests that this compound could be particularly effective in inflammatory conditions characterized by significant cellular and fluid influx.

For researchers and drug development professionals, these findings highlight this compound as a compound of interest that may warrant further investigation, particularly concerning its COX selectivity and its potential for a more targeted anti-inflammatory action with a potentially favorable side-effect profile compared to non-selective NSAIDs like phenylbutazone. Further studies, including well-controlled clinical trials, would be necessary to fully elucidate the comparative therapeutic index of these two compounds in a clinical setting.

References

Replicating published findings on Antrafenine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antrafenine, a non-narcotic analgesic and anti-inflammatory agent. While detailed biochemical data on this compound is limited due to its displacement by newer nonsteroidal anti-inflammatory drugs (NSAIDs), this document synthesizes available information on its mechanism of action and compares it with other relevant compounds. The primary mechanism of action for this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of most NSAIDs.[1][2]

Comparative Analysis of Anti-Inflammatory Potency

Direct quantitative comparison of this compound's in vitro inhibitory activity on COX-1 and COX-2 is challenging due to the absence of publicly available IC50 values. However, in vivo studies provide a measure of its anti-inflammatory efficacy. The following table summarizes the available data for this compound and presents a comparison with the well-established NSAID, Naproxen, for which extensive data is available.

CompoundTarget(s)In Vivo Potency (ED40/ED50)In Vitro Potency (IC50)
This compound Presumed COX-1/COX-2ED40 = 24 mg/kg (rat carrageenan paw edema)[3]Not available
Naproxen COX-1/COX-2ED50 = 10 mg/kg (rat carrageenan paw edema)COX-1: ~1 µM, COX-2: ~10 µM

Note: The ED40 value for this compound indicates the dose required to produce 40% of the maximum possible effect in the specified animal model. While not a direct measure of enzyme inhibition, it provides an indication of its in vivo anti-inflammatory potency. Clinical studies have shown this compound to have comparable analgesic and anti-inflammatory efficacy to Naproxen in patients with osteoarthritis.[4]

Experimental Protocols

To replicate and further investigate the mechanism of action of this compound, the following experimental protocols for assessing COX inhibition are provided. These are generalized methods based on standard assays used in the field.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Epinephrine (cofactor)

  • Test compound (this compound) and reference compounds (e.g., Naproxen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection method reagents (e.g., for measuring prostaglandin E2 production via ELISA or LC-MS)

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and epinephrine.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the enzyme and test compound mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes).

  • Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are presumed to stem from its inhibition of the COX enzymes, which are key to the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway

The following diagram illustrates the conversion of arachidonic acid to various prostaglandins through the action of COX enzymes. Inhibition of COX-1 and COX-2 by NSAIDs like this compound blocks this pathway, leading to reduced inflammation, pain, and fever.

Prostaglandin_Synthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin

Caption: The prostaglandin synthesis pathway from arachidonic acid.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory effect of a compound on COX enzymes.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzymes (COX-1/COX-2), Substrate (Arachidonic Acid), and Test Compound Start->Prepare_Reagents Reaction_Setup Combine Enzyme and Test Compound in Assay Buffer Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubation Incubate for a Defined Time Initiate_Reaction->Incubation Stop_Reaction Add Quenching Agent Incubation->Stop_Reaction Detection Measure Prostaglandin Production (e.g., ELISA) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro COX inhibition assay.

References

Comparative Analysis of the Side-Effect Profiles of Antrafenine and Diclofenac: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the side-effect profiles of the non-steroidal anti-inflammatory drugs (NSAIDs) Antrafenine and Diclofenac reveals a significant disparity in the available data. While Diclofenac has been extensively studied, with a well-documented profile of gastrointestinal, cardiovascular, and renal side effects supported by numerous preclinical and clinical studies, data on this compound is sparse, limiting a direct, in-depth comparison.

This guide synthesizes the available experimental data for both compounds, details relevant experimental methodologies for assessing NSAID toxicity, and outlines the key signaling pathways involved in their adverse effects.

Executive Summary

Data on Side-Effect Profiles

Quantitative Analysis of Side Effects

Due to the limited data on this compound, a direct quantitative comparison of side effects with Diclofenac is challenging. The following table summarizes the available information.

Side Effect CategoryThis compoundDiclofenac
Gastrointestinal A 1983 study reported 12 side-effects in 9 patients on a high dose (900 mg/day) and 5 side-effects in 5 patients on a low dose (450 mg/day) over two weeks. The nature of these side-effects was not specified but they were described as mild.[1]Associated with an increased risk of upper gastrointestinal bleeding, with an approximately 4.5-fold increased risk compared to non-initiators and a 2.5-fold increased risk compared to initiators of ibuprofen or paracetamol.[2]
Cardiovascular No specific quantitative data available. As a phenylpiperazine derivative, it may have cardiovascular effects.[3]Initiation of diclofenac is associated with a 20% to 30% higher adjusted relative risk for major adverse cardiovascular events compared with ibuprofen, naproxen, or acetaminophen, and a 50% higher relative risk than non-initiators.[2]
Renal DrugBank lists potential for renal failure and hypertension in combination with other drugs, but no primary experimental data is available.[4]Long-term use and high doses can lead to renal papillary necrosis and other renal injuries. It is not recommended for patients with advanced renal disease.

Mechanism of Action and Associated Signaling Pathways

Both this compound and Diclofenac are believed to exert their therapeutic and adverse effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds with diverse physiological effects.

COX Inhibition and Side Effects

The inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, is primarily responsible for the gastrointestinal and renal side effects of NSAIDs. The inhibition of COX-2, which is induced during inflammation, is responsible for the anti-inflammatory and analgesic effects of these drugs. However, the selective inhibition of COX-2 can lead to an imbalance in pro-thrombotic and anti-thrombotic factors, potentially increasing the risk of cardiovascular events.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane A2 COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane GI_Protection GI Mucosal Protection Prostaglandins_Thromboxane->GI_Protection Renal_Blood_Flow Renal Blood Flow Prostaglandins_Thromboxane->Renal_Blood_Flow Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxane->Platelet_Aggregation Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxane->Inflammation_Pain Antrafenine_Diclofenac This compound & Diclofenac Antrafenine_Diclofenac->COX1 Inhibition Antrafenine_Diclofenac->COX2 Inhibition

Mechanism of Action of NSAIDs

Experimental Protocols for Assessing Side Effects

Standardized experimental protocols are crucial for evaluating the side-effect profiles of drugs like this compound and Diclofenac. While specific protocols for this compound are not available, the following outlines general methodologies used for NSAIDs.

Gastrointestinal Toxicity Assessment
  • Animal Models: Rodent models are commonly used. After administration of the test compound, the animals are monitored for signs of gastrointestinal distress. The stomach and intestines are then examined macroscopically and histologically for lesions, ulcers, and bleeding.

  • In Vitro Models: Cell-based assays, such as those using Caco-2 cells, can be used to assess intestinal permeability and cytotoxicity.

GIT_Toxicity_Workflow start Drug Administration (e.g., Rodent Model) monitoring Clinical Observation (e.g., Fecal Blood Loss) start->monitoring necropsy Necropsy & Macroscopic Examination monitoring->necropsy histopathology Histopathological Analysis (Stomach & Intestine) necropsy->histopathology scoring Lesion Scoring & Quantification histopathology->scoring end Data Analysis & Reporting scoring->end

Workflow for GI Toxicity Assessment
Cardiovascular Safety Assessment

  • Preclinical Assessment: As per the ICH S7A and S7B guidelines, preclinical cardiovascular safety assessment involves a core battery of tests. This includes in vitro assays to assess effects on cardiac ion channels (like the hERG assay) and in vivo studies in conscious, telemetered animals to monitor electrocardiogram (ECG), blood pressure, and heart rate.

  • Clinical Trials: In clinical trials, cardiovascular safety is monitored through regular ECGs, blood pressure measurements, and the reporting of any cardiovascular adverse events.

CV_Safety_Workflow in_vitro In Vitro Assays (e.g., hERG Assay) in_vivo In Vivo Animal Studies (Telemetry, ECG, BP) in_vitro->in_vivo clinical_phase1 Phase I Clinical Trials (Thorough QT Study) in_vivo->clinical_phase1 clinical_phase2_3 Phase II/III Clinical Trials (Adverse Event Monitoring) clinical_phase1->clinical_phase2_3 post_market Post-Marketing Surveillance clinical_phase2_3->post_market

Cardiovascular Safety Assessment Workflow
Renal Toxicity Assessment

  • Animal Models: Rodent models of acute kidney injury (AKI) or chronic kidney disease (CKD) are utilized. Following drug administration, renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN). Histopathological examination of the kidneys is also performed to identify tubular necrosis, interstitial nephritis, or other signs of damage.

  • Biomarkers: Novel biomarkers of kidney injury, such as KIM-1, cystatin C, and clusterin, can be measured in urine or serum for earlier and more sensitive detection of nephrotoxicity.

Conclusion

The available evidence clearly indicates that Diclofenac carries a significant risk of gastrointestinal, cardiovascular, and renal side effects, which are directly related to its potent inhibition of COX enzymes. For this compound, the lack of comprehensive and modern safety data makes a direct comparison difficult. The limited information suggests it was generally well-tolerated, but the standards of pharmacovigilance and drug safety evaluation have evolved significantly since its introduction. Researchers and drug development professionals should be aware of the well-established risks associated with Diclofenac and exercise caution when considering its use, particularly in patients with pre-existing risk factors. The case of this compound highlights the importance of robust and transparent reporting of safety data for all pharmaceutical compounds to enable informed clinical decision-making.

References

A Comparative Analysis of Antiviral Potency: Antrafenine Analogs Versus Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral potency of novel Antrafenine analogs and the established influenza therapeutic, oseltamivir. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Executive Summary

Oseltamivir, a neuraminidase inhibitor, has long been a cornerstone of influenza treatment. However, the emergence of drug-resistant strains necessitates the exploration of novel antiviral agents with alternative mechanisms of action. Recently, a new class of compounds, structurally similar to the anti-inflammatory drug this compound, has demonstrated significant anti-influenza activity.[1][2] This guide benchmarks the antiviral potency of these this compound analogs against oseltamivir, highlighting key differences in their mechanisms of action and presenting available in-vitro efficacy data.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for select this compound analogs and oseltamivir against various influenza A strains. It is critical to note that the data for this compound analogs and oseltamivir are derived from separate studies, which may employ different experimental conditions. Direct, head-to-head comparative studies are needed for a definitive assessment of relative potency.

Table 1: In-Vitro Antiviral Activity of this compound Analogs against Influenza A Strains

CompoundVirus StrainIC50 (µM)Cell LineAssay TypeReference
Analog 12A/WSN/33 (H1N1)5.53MDCKPlaque Reduction Assay[1][2]
Analog 34A/WSN/33 (H1N1)3.21MDCKPlaque Reduction Assay[1]
Analog 41A/WSN/33 (H1N1)6.73MDCKPlaque Reduction Assay

Data sourced from Zhang et al., 2023.

Table 2: In-Vitro Antiviral Activity of Oseltamivir Carboxylate (Active Metabolite) against Influenza A Strains

CompoundVirus StrainIC50 (nM)Assay TypeReference
Oseltamivir CarboxylateA/H1N11.34Fluorometric Neuraminidase Assay
Oseltamivir CarboxylateA/H3N20.67Fluorometric Neuraminidase Assay
Oseltamivir CarboxylateA/H1N1 (2009 reference strain)410Cell Viability Assay

Data for H1N1 and H3N2 from Ferraris et al., 2005. Data for the 2009 H1N1 reference strain from Li et al., 2025.

Mechanism of Action

The fundamental difference between this compound analogs and oseltamivir lies in their viral targets.

Oseltamivir: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.

This compound Analogs: RNP Inhibition

In contrast, this compound analogs target the viral ribonucleoprotein (RNP) complex within the host cell nucleus. Studies have shown that these compounds bind to both the PA C-terminal domain of the viral RNA polymerase and the viral nucleoprotein (NP). This dual-targeting mechanism disrupts the function of the RNP, which is essential for the transcription and replication of the viral genome, thereby inhibiting the production of new viral components.

Signaling Pathway Diagrams

oseltamivir_mechanism cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space Viral_Replication Viral Replication and Assembly New_Virions New Virions Viral_Replication->New_Virions Host_Cell_Surface Host Cell Surface (with Sialic Acid) New_Virions->Host_Cell_Surface Budding Neuraminidase Neuraminidase New_Virions->Neuraminidase associated with Released_Virions Released Virions Host_Cell_Surface->Released_Virions Cleavage of Sialic Acid by Neuraminidase Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action of oseltamivir.

antrafenine_mechanism cluster_host_cell_nucleus Host Cell Nucleus cluster_targets vRNA Viral RNA (vRNA) RNP_Complex Ribonucleoprotein (RNP) Complex (vRNA + NP + Polymerase) vRNA->RNP_Complex Viral_Replication Viral RNA Replication & Transcription RNP_Complex->Viral_Replication NP Nucleoprotein (NP) RNP_Complex->NP PA_Polymerase PA Subunit of RNA Polymerase RNP_Complex->PA_Polymerase New_vRNA_mRNA New vRNA and mRNA Viral_Replication->New_vRNA_mRNA NP->Viral_Replication PA_Polymerase->Viral_Replication Inhibits Antrafenine_Analog This compound Analog Antrafenine_Analog->NP Binds to Antrafenine_Analog->PA_Polymerase Binds to

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral potency.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (IC50).

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific multiplicity of infection (MOI) of the influenza virus strain of interest.

  • Compound Treatment: Immediately following infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the this compound analog or control compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: After incubation, the cells are fixed with a solution such as 4% paraformaldehyde and stained with crystal violet. The crystal violet stains the living cells, while the areas of cell death (plaques) remain clear.

  • Data Analysis: The plaques are counted for each compound concentration, and the percentage of plaque reduction relative to the untreated virus control is calculated. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Reagents:

    • Influenza virus containing neuraminidase.

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer.

    • Stop solution (e.g., ethanol).

    • Oseltamivir carboxylate as a positive control.

  • Procedure:

    • Serial dilutions of the test compound (oseltamivir) are prepared in a 96-well black microplate.

    • A standardized amount of influenza virus is added to each well and incubated with the compound to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the MUNANA substrate to each well.

    • The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of a stop solution.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_this compound This compound Analogs (RNP Inhibitors) cluster_oseltamivir Oseltamivir (Neuraminidase Inhibitor) A_Cells Seed MDCK Cells A_Infect Infect with Influenza Virus A_Cells->A_Infect A_Treat Treat with this compound Analogs (Varying Concentrations) A_Infect->A_Treat A_Overlay Add Semi-Solid Overlay A_Treat->A_Overlay A_Incubate Incubate (48-72h) A_Overlay->A_Incubate A_Stain Fix and Stain (Crystal Violet) A_Incubate->A_Stain A_Count Count Plaques A_Stain->A_Count A_IC50 Calculate IC50 A_Count->A_IC50 End End A_IC50->End O_Prepare Prepare Serial Dilutions of Oseltamivir O_Incubate_Virus Incubate Oseltamivir with Influenza Virus O_Prepare->O_Incubate_Virus O_Add_Substrate Add MUNANA Substrate O_Incubate_Virus->O_Add_Substrate O_Incubate_Reaction Incubate (30-60 min) O_Add_Substrate->O_Incubate_Reaction O_Stop Stop Reaction O_Incubate_Reaction->O_Stop O_Read Read Fluorescence O_Stop->O_Read O_IC50 Calculate IC50 O_Read->O_IC50 O_IC50->End Start Start Start->A_Cells Start->O_Prepare

Caption: Comparative experimental workflow.

Conclusion

This compound analogs represent a promising new class of anti-influenza agents with a distinct mechanism of action from currently approved drugs like oseltamivir. By targeting the viral RNP complex, they offer a potential alternative for combating influenza, including strains that may be resistant to neuraminidase inhibitors. While the available data suggests potent in-vitro activity, further studies involving direct, side-by-side comparisons with oseltamivir under standardized conditions are essential to fully elucidate their relative therapeutic potential. The development of antivirals with diverse mechanisms of action is a critical strategy in the ongoing effort to manage influenza infections.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Antrafenine, a non-narcotic analgesic and anti-inflammatory agent. Adherence to these procedures is essential to maintain laboratory safety, protect the environment, and comply with regulatory standards.

Hazard Profile of this compound

Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. This information is derived from its Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Serious Eye Damage/IrritationH320Causes eye irritation.[1]

Essential Pre-Disposal and Handling Protocols

Proper personal protective equipment (PPE) must be worn when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

An emergency eye-wash station and safety shower should be readily accessible in the event of accidental exposure. In case of skin contact, wash the affected area with plenty of soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.

Step-by-Step Disposal Procedure for this compound

This compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. Improper disposal of pharmaceuticals like this compound can have adverse effects on aquatic ecosystems.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound" or by its chemical name: 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions. It should be kept separate from strong oxidizing agents, reducing agents, and organic compounds.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant).

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Weekly inspections of the SAA are recommended to check for any container leakage or deterioration.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of laboratory chemical waste.

  • Complete all necessary waste disposal forms and documentation as required by your institution and regulatory bodies like the EPA.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Antrafenine_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify as Hazardous Waste B->C D Select Chemically Compatible, Leak-Proof Container C->D Proceed to Containment E Label Container: 'Hazardous Waste - this compound' + Hazard Symbols D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Proceed to Storage G Ensure Secondary Containment F->G H Conduct Weekly Inspections of Container and SAA G->H I Contact EHS or Licensed Waste Disposal Contractor H->I Container Full or Per Lab Protocol J Complete Waste Disposal Documentation I->J K Waste Collected for Proper Disposal J->K

This compound Disposal Workflow

Note on Non-Laboratory Disposal: For unused or expired this compound outside of a laboratory setting (e.g., in a household), it is recommended to use a drug take-back program if available. If such a program is not accessible, the medication can be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed bag, and then disposed of in the household trash. Do not flush unused medication unless specifically instructed to do so on the label, as this can harm the environment.

References

Comprehensive Safety and Handling Protocols for Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Antrafenine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation[1]. Therefore, adherence to strict PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationsRationale
Hand Protection Protective glovesChemically resistant, powder-free. Nitrile gloves are a suitable option. Double gloving is recommended when compounding, administering, and disposing of the substance.[2][3]To prevent skin contact and irritation[1]. Powder-free gloves minimize the risk of powder absorbing and spreading the chemical[2].
Eye and Face Protection Safety glasses with side shields or gogglesMust provide a complete seal around the eyes.To protect against splashes and prevent serious eye irritation.
Face Protection Face shieldTo be used in conjunction with goggles, especially when there is a significant risk of splashing.Offers a full range of protection against splashes to the face and eyes.
Body Protection Protective clothing/Laboratory coatLong-sleeved, with a solid front and tight-fitting cuffs. Made of low-permeability fabric.To protect the skin from contamination.
Respiratory Protection Not specified under normal handling conditionsA risk assessment should be conducted to determine if respiratory protection is needed based on the procedure (e.g., potential for aerosol generation).To prevent inhalation of airborne particles.
Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation and Area Designation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize aerosol generation.

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Ensure easy access to an eyewash station and safety shower.

  • Donning PPE:

    • Before handling the substance, put on all required PPE as specified in the table above.

    • When double gloving, place one glove under the gown cuff and the second over the cuff to ensure no skin is exposed.

  • Handling the Substance:

    • Wash hands thoroughly after handling.

    • Avoid creating dust or aerosols.

    • If transferring the substance, use appropriate tools (e.g., spatulas, weighing paper) to minimize contact.

  • In Case of Exposure:

    • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Unused/Expired this compound:

    • Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.

    • Do not dispose of down the drain or in regular trash.

    • Consider using a licensed professional waste disposal service.

  • Contaminated Materials (e.g., gloves, weighing paper, empty containers):

    • Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.

    • For empty containers, remove or deface the original label before disposal to prevent misuse.

  • Spills:

    • In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely managing this compound within a laboratory setting, from initial preparation to final disposal.

Antrafenine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed when ready handle_chem Handle this compound in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Surfaces handle_chem->decontaminate exposure Exposure Event (Skin/Eye Contact) handle_chem->exposure If exposure occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Chemical & Contaminated Materials as Hazardous Waste wash_hands->dispose_waste first_aid Administer First Aid (Wash/Rinse) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antrafenine
Reactant of Route 2
Reactant of Route 2
Antrafenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.